AMI-1
Descripción
Propiedades
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNHKKCIGVIDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889678 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-87-2 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AMI-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1, or Arginine Methyltransferase Inhibitor 1, is a seminal molecule in the field of epigenetics, recognized as the first identified pan-inhibitor of protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of the discovery, and biological activity of this compound, with a focus on its inhibitory effects on PRMTs and its influence on key cellular signaling pathways. Detailed experimental protocols for relevant assays are provided, and quantitative data are summarized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in cellular processes.
Discovery and Core Properties
This compound was first reported in 2004 as a result of a high-throughput screening effort to identify inhibitors of protein arginine methyltransferases.[1][2] It is a potent, cell-permeable, and reversible inhibitor of PRMTs.[3]
Chemical Name: 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) disodium salt[4][5][6]
Molecular Formula: C₂₁H₁₄N₂Na₂O₉S₂[4]
CAS Number: 134-47-4[4]
This compound exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs, without competing for the S-adenosylmethionine (SAM) binding site.[3] It has been shown to inhibit both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) PRMTs.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized against various PRMTs and in different cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value | Cell Line/System | Reference |
| Human PRMT1 | 8.8 µM | In vitro | [3][7] |
| Yeast Hmt1p | 3.0 µM | In vitro | [3][7] |
| Rh30 (Rhabdomyosarcoma) | 129.9 µM | Cell-based | [8] |
| RD (Rhabdomyosarcoma) | 123.9 µM | Cell-based | [8] |
Synthesis
Biological Activity and Signaling Pathways
This compound's inhibition of PRMTs leads to a variety of cellular effects, primarily through the modulation of signaling pathways that are regulated by protein arginine methylation.
Histone Methylation
PRMTs play a crucial role in post-translational modification of histones, which in turn regulates gene expression. This compound, by inhibiting PRMTs, can alter the histone code. For example, PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. Inhibition of PRMT1 by this compound would be expected to reduce levels of H4R3me2a.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ivychem.com [ivychem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AMI-1 in Regulating Arginine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine methylation is a crucial post-translational modification that plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, gene expression, RNA processing, and DNA repair. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Dysregulation of PRMT activity has been implicated in various diseases, most notably in cancer, making these enzymes attractive targets for therapeutic intervention. AMI-1 (Arginine Methyltransferase Inhibitor 1) was one of the first small molecule inhibitors developed to target this class of enzymes. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in regulating arginine methylation, and detailed protocols for its use in research settings.
Mechanism of Action of this compound
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of PRMTs.[1] It functions as a non-competitive inhibitor with respect to the methyl donor S-adenosyl-L-methionine (SAM).[1] Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the PRMT active site.[1] This mechanism of action confers a degree of specificity for arginine methyltransferases over other methyltransferases, such as lysine methyltransferases.[1]
This compound has been shown to inhibit both Type I and Type II PRMTs.[1] Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (aDMA), while Type II PRMTs (PRMT5 and PRMT9) are responsible for symmetric dimethylarginine (sDMA) formation. PRMT7, the sole Type III PRMT, only catalyzes monomethylation.[2] The ability of this compound to inhibit a range of PRMTs makes it a valuable tool for studying the global effects of arginine methylation in cellular processes.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits varying inhibitory potency against different PRMTs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound.
| Target PRMT | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8[1][3] | |
| Yeast Hmt1p (PRMT1 homolog) | 3.0[1][3] | |
| PRMT3 | Inhibited[1] | Specific IC50 not reported |
| PRMT4 (CARM1) | Inhibited[1] | Specific IC50 not reported |
| PRMT5 | Inhibited[1] | Specific IC50 not reported |
| PRMT6 | Inhibited[1] | Specific IC50 not reported |
| PRMT7 | Not explicitly stated | |
| HIV-1 RT polymerase | 5[3] | Off-target activity |
Signaling Pathways and Logical Relationships
This compound and the PI3K/Akt Signaling Pathway
Recent studies have demonstrated that this compound can attenuate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is a critical regulator of cell survival, proliferation, and metabolism. The inhibition of PRMTs by this compound can lead to downstream effects on the PI3K/Akt pathway, ultimately impacting cell fate.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a general experimental workflow for investigating the cellular effects of this compound.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This protocol is designed to measure the inhibitory effect of this compound on the activity of a specific PRMT in vitro using a radioactive methyl donor.
Materials:
-
Recombinant purified PRMT enzyme (e.g., PRMT1, PRMT5)
-
Methylatable substrate (e.g., Histone H4, myelin basic protein)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager screen and cassette
-
Scintillation counter and vials (optional)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
Assay buffer (to final volume)
-
Recombinant PRMT enzyme (e.g., 0.5-1 µg)
-
Substrate (e.g., 1-2 µg)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add ³H-SAM (e.g., 1 µCi) to each reaction tube to start the methylation reaction.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes and then load them onto an SDS-PAGE gel. Run the gel to separate the proteins.
-
Detection:
-
Autoradiography/Phosphorimaging: After electrophoresis, transfer the proteins to a PVDF membrane, dry the membrane, and expose it to a phosphorimager screen or X-ray film.
-
Filter Paper Assay (optional): Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM. Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
-
Data Analysis: Quantify the signal intensity of the methylated substrate. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Western Blot Analysis of Histone Arginine Methylation
This protocol describes how to assess the effect of this compound on the methylation status of histones in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for methylated histone marks, e.g., anti-H3R17me2a, anti-H4R3me2a, and total histone H3 or H4 for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3R17me2a) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the methylated histone and the total histone control. Normalize the methylated histone signal to the total histone signal to determine the relative change in methylation upon this compound treatment.
Cell Viability Assay (MTT or WST-1)
This protocol is used to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh media.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Conclusion
This compound remains a valuable and widely used tool for investigating the biological roles of protein arginine methylation. Its broad-spectrum inhibitory activity allows for the study of the global consequences of blocking this essential post-translational modification. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering insights into its mechanism, inhibitory profile, and detailed protocols for its application in various experimental settings. As the field of epigenetics and post-translational modifications continues to expand, the use of well-characterized chemical probes like this compound will be instrumental in dissecting the complex regulatory networks that govern cellular function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
AMI-1: A Technical Guide for Studying PRMT1 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methyltransferase 1 (PRMT1) is a key enzyme regulating a multitude of cellular processes through the methylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. AMI-1, a cell-permeable small molecule, has emerged as a valuable tool for investigating the biological roles of PRMT1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, specificity, and its application in experimental settings. Detailed protocols for key assays and quantitative data are presented to facilitate the effective use of this compound in studying PRMT1 function and for its potential application in drug development.
Introduction to PRMT1 and Arginine Methylation
Protein arginine methylation is a crucial post-translational modification that plays a pivotal role in regulating cellular processes such as signal transduction, gene transcription, RNA processing, and DNA repair. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMT1 is the predominant Type I PRMT in mammalian cells, responsible for the majority of asymmetric dimethylarginine (ADMA) formation on substrate proteins.[1] It utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. Given its broad substrate portfolio, which includes histones (e.g., H4R3) and various non-histone proteins, PRMT1 is integral to maintaining cellular homeostasis. Dysregulation of PRMT1 activity has been linked to several pathologies, most notably cancer, where it can influence cell proliferation, apoptosis, and differentiation.[2]
This compound: A Profile of a PRMT Inhibitor
This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases.[3] It functions as a substrate-competitive inhibitor, meaning it blocks the binding of the peptide substrate to the enzyme's active site.[3] Notably, this compound does not compete with the cofactor S-adenosyl-L-methionine (SAM).[3] While widely used as a tool to study PRMT1, it is important to note that this compound is a pan-PRMT inhibitor, demonstrating activity against both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[3]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against various PRMTs and in different cell lines. The following tables summarize the key quantitative data for easy comparison.
| Enzyme | IC50 Value | Reference |
| Human PRMT1 | 8.8 µM | [3] |
| Yeast Hmt1p | 3.0 µM | [3] |
| Cell Line | IC50 Value (Cell Viability) | Reference |
| Rh30 (Rhabdomyosarcoma) | 129.9 µM | [2] |
| RD (Rhabdomyosarcoma) | 123.9 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe PRMT1 function.
In Vitro PRMT1 Methylation Assay
This assay is designed to measure the enzymatic activity of PRMT1 on a substrate in the presence or absence of this compound.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (or other PRMT1 substrate)
-
S-[methyl-³H]-adenosyl-L-methionine (Radiolabeled SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15 minutes at 30°C.
-
Initiate the methylation reaction by adding S-[methyl-³H]-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated radiolabeled SAM.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
Western Blot Analysis of Histone Arginine Methylation
This protocol allows for the detection of changes in the methylation status of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a), in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or DMSO control) for the desired duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific arginine methylation mark (e.g., anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Histone H4).
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PRMT1 signaling and the experimental use of this compound.
Mechanism of this compound Action
Caption: this compound competitively inhibits substrate binding to PRMT1.
Applications in Research and Drug Development
This compound serves as a critical pharmacological tool to elucidate the diverse functions of PRMT1 in cellular biology. In cancer research, it has been instrumental in demonstrating the role of PRMT1 in cell proliferation, survival, and the regulation of oncogenic signaling pathways.[2] By inhibiting PRMT1-mediated methylation, researchers can investigate the downstream consequences on gene expression and protein function, thereby identifying potential therapeutic targets.
In the context of drug development, while this compound itself has limitations in terms of specificity, it provides a valuable proof-of-concept for the therapeutic potential of targeting PRMTs. It can be utilized in initial screening assays to identify cellular phenotypes associated with PRMT inhibition. Furthermore, understanding the structure-activity relationship of this compound and its analogs can guide the design of more potent and specific PRMT1 inhibitors with improved pharmacological properties for clinical development.
Conclusion
This compound is an indispensable chemical probe for the functional characterization of PRMT1. Its ability to permeate cells and inhibit PRMT activity allows for the investigation of arginine methylation in a variety of biological contexts. This guide provides the necessary quantitative data, detailed experimental protocols, and conceptual diagrams to empower researchers to effectively utilize this compound in their studies. A thorough understanding of its mechanism and its limitations is crucial for the accurate interpretation of experimental results and for advancing our knowledge of PRMT1 biology and its therapeutic potential.
References
- 1. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Cell Permeability and Cellular Uptake of AMI-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMI-1 is a well-documented, cell-permeable small molecule inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, a key enzyme in cellular processes, by blocking the binding of peptide substrates.[1][2] Understanding the mechanisms by which this compound crosses the cell membrane and accumulates within the cell is critical for interpreting experimental results and for the development of PRMT-targeted therapeutics. This guide provides an in-depth overview of the core principles of this compound's cell permeability and uptake, details the experimental protocols required to quantify these parameters, and illustrates the key signaling pathways affected by its intracellular activity.
Cell Permeability of this compound
Mechanisms of Permeability
The transit of small molecules across the plasma membrane can occur via several mechanisms:
-
Passive Diffusion: Movement across the lipid bilayer driven by a concentration gradient, favored by lipophilicity and small size.
-
Facilitated Diffusion: Movement mediated by membrane channel or carrier proteins, which does not require energy.
-
Active Transport: Energy-dependent movement against a concentration gradient, mediated by transporter proteins. This can also include active efflux, where the compound is pumped out of the cell, a common mechanism of drug resistance.[3]
Quantitative Assessment of Permeability
The standard method for quantifying the permeability of a compound is the in vitro Caco-2 transwell assay.[4][5] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and resemble the intestinal epithelial barrier.[4] The key output of this assay is the apparent permeability coefficient (Papp), measured in cm/s.
Table 1: Quantitative Permeability Data for this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
|---|---|---|---|---|
| Apparent Permeability (Papp) A→B | User-defined data | e.g., Caco-2 | 10 µM this compound, 2h incubation | User-defined |
| Apparent Permeability (Papp) B→A | User-defined data | e.g., Caco-2 | 10 µM this compound, 2h incubation | User-defined |
| Efflux Ratio (Papp B→A / Papp A→B) | User-defined data | e.g., Caco-2 | An efflux ratio ≥2 suggests active efflux.[4] | User-defined |
| Monolayer Integrity (TEER) | User-defined data | e.g., Caco-2 | Measured pre- and post-assay | User-defined |
Note: This table is a template for summarizing experimentally derived data.
Cellular Uptake of this compound
Cellular uptake refers to the accumulation of a compound inside the cell. This process is governed by the balance between influx (permeability) and efflux mechanisms, as well as potential intracellular sequestration. Investigating the dynamics of cellular uptake is crucial for determining the effective intracellular concentration of this compound required for target engagement.
Mechanisms of Cellular Uptake
The primary mechanisms governing the uptake of small molecules include:
-
Passive Diffusion: As described above.
-
Carrier-Mediated Uptake: Involving solute carrier (SLC) transporters, such as the organic cation transporters (OCTs).[6]
-
Endocytosis: A process where the cell internalizes substances by engulfing them. This can be further divided into pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7]
The specific mechanism for this compound can be elucidated by conducting uptake experiments under different conditions (e.g., low temperature to inhibit active processes) and in the presence of specific inhibitors for various uptake pathways.[8][9]
Quantitative Assessment of Cellular Uptake
Cellular uptake can be quantified using techniques like flow cytometry or confocal microscopy, often requiring a fluorescently labeled version of the compound.[10] Alternatively, intracellular concentrations can be determined by lysing the cells and analyzing the lysate using liquid chromatography-mass spectrometry (LC-MS/MS).[11]
Table 2: Quantitative Cellular Uptake Data for this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
|---|---|---|---|---|
| Intracellular Concentration (µM) | User-defined data | e.g., HeLa, U2OS | 10 µM this compound, 1h incubation | User-defined |
| Uptake Rate (pmol/min/mg protein) | User-defined data | e.g., HeLa, U2OS | Time-course experiment | User-defined |
| IC50 (Cell Viability) | 129.9 µM (Rh30) 123.9 µM (RD) | Rh30 RD | 72h incubation, WST-1 Assay | [12] |
| IC50 (PRMT1 Inhibition) | 8.8 µM | Human PRMT1 | In vitro enzyme assay |[2] |
Note: This table includes published IC50 data and provides a template for additional experimental values.
Signaling Pathways Modulated by this compound
Once inside the cell, this compound exerts its effects by inhibiting PRMTs. PRMT1 is a primary target, responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[13] This inhibition affects downstream signaling cascades, notably the PI3K-Akt pathway, which is crucial for cell proliferation, survival, and growth.[12][14]
Inhibition of PRMT1 by this compound can lead to the attenuation of the PI3K-Akt signaling pathway.[12][14] This effect has been observed to decrease the proliferation rate and viability of cancer cells.[14]
Detailed Methodologies
Protocol: In Vitro Permeability Assay (Caco-2 Transwell)
This protocol outlines the steps to determine the Papp of this compound using a Caco-2 cell monolayer.[4][5]
Materials:
-
Caco-2 cells (passage 40-60)
-
24-well Transwell® plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds: Atenolol (low permeability), Metoprolol (high permeability)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Values should be >250 Ω·cm².
-
Assay Preparation:
-
Wash the cell monolayer twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayer with HBSS in both apical (A) and basolateral (B) chambers for 30 minutes at 37°C.
-
-
Permeability Measurement (A→B):
-
Remove the HBSS from the apical chamber.
-
Add the dosing solution (e.g., 10 µM this compound in HBSS) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both chambers for LC-MS/MS analysis.
-
-
Permeability Measurement (B→A):
-
Repeat the process in parallel, but add the dosing solution to the basolateral chamber and collect from the apical chamber to determine the rate of efflux.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Protocol: Cellular Uptake Inhibition Assay
This protocol is used to determine the mechanism of this compound uptake by using chemical inhibitors of specific endocytic pathways.[9]
Materials:
-
Target cell line (e.g., HeLa, U2OS) plated in 96-well plates
-
This compound
-
Uptake Inhibitors: Amiloride (macropinocytosis), Chlorpromazine (clathrin-mediated), Genistein (caveolae-mediated)
-
Assay buffer (e.g., HBSS)
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation:
-
Wash cells with assay buffer.
-
Pre-incubate cells with different inhibitors (e.g., 30 µg/mL amiloride) for 30-60 minutes at 37°C.
-
Include a control group with no inhibitor and a low-temperature control (4°C) to assess energy-dependent uptake.
-
-
This compound Incubation: Add this compound (e.g., 10 µM) to the wells (containing the inhibitors) and incubate for a defined period (e.g., 1 hour).
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular this compound and stop the uptake process.
-
-
Cell Lysis and Analysis:
-
Lyse the cells directly in the wells.
-
Collect the lysate and quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis: Compare the intracellular this compound concentration in inhibitor-treated cells to the control. A significant reduction in uptake suggests the involvement of that specific pathway.
Protocol: WST-1 Cell Viability Assay
This protocol measures the cytotoxic effect of this compound, which is essential for determining an appropriate concentration range for other cellular assays.[12]
Materials:
-
Target cell line plated in 96-well plates
-
This compound serial dilutions
-
WST-1 reagent
-
96-well plate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-500 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).[1]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against this compound concentration to calculate the IC50 value.
Conclusion
This compound is a critical tool for studying the function of protein arginine methyltransferases. A thorough understanding and empirical determination of its cell permeability and uptake characteristics are paramount for the accurate design and interpretation of cellular experiments. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to quantify the intracellular pharmacokinetics and pharmacodynamics of this compound, thereby enabling more robust and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bioivt.com [bioivt.com]
- 6. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Effects of AMI-1 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of AMI-1, a well-characterized inhibitor of protein arginine methyltransferases (PRMTs). We delve into its mechanism of action, inhibitory concentrations, and effects on specific histone marks. Detailed experimental protocols and workflow visualizations are provided to facilitate the application of this compound as a chemical probe in histone methylation research.
Mechanism of Action
This compound is a potent, cell-permeable, and reversible inhibitor of PRMTs.[1] Its primary mechanism involves blocking the binding of the peptide substrate to the PRMT enzyme.[1] Notably, this compound is an S-adenosylmethionine (SAM)-uncompetitive inhibitor, meaning it does not compete for the methyl donor's binding site.[2] This specificity makes it a valuable tool for distinguishing arginine methylation from other methylation events, such as those on lysine residues, as it specifically targets PRMTs and not histone lysine methyltransferases (HKMTs) in vitro.[3][4][5] While initially identified as a pan-PRMT inhibitor, it demonstrates varying potency across the PRMT family, inhibiting both Type I (e.g., PRMT1, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified across various PRMT enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Target Enzyme / Cell Line | IC50 Value (µM) | Notes | Reference(s) |
| Enzymes | |||
| Human PRMT1 | 8.8 | Potent inhibitor of the major Type I PRMT. | [1][2][6] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | Higher potency against the yeast homolog. | [1][6] |
| Cell Lines | Cytotoxicity measured by MTT assay. | ||
| A-375 (Human Melanoma) | > 100 | Low cytotoxicity observed. | [1] |
| DLD-1 (Human Colon Cancer) | > 100 | Low cytotoxicity observed. | [1] |
| Rh30 (Rhabdomyosarcoma) | 129.9 | Cytotoxicity determined after 72h exposure. | [7] |
| RD (Rhabdomyosarcoma) | 123.9 | Cytotoxicity determined after 72h exposure. | [7] |
In cellular contexts, this compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner, particularly in cancer cell lines.
| Cell Line | Concentration (mM) | Exposure Time (hours) | Observed Effect | Reference(s) |
| Sarcoma (S180, U2OS) | 0.6 - 2.4 | 48 - 96 | Inhibition of cell viability. | [1] |
| Sarcoma (S180) | 1.2 - 2.4 | 48 - 72 | Reduction in cell viability via apoptosis induction. | [1] |
| Rhabdomyosarcoma (Rh30, RD) | ≥ 100 µM | 72 | Induction of apoptosis. | [7] |
Effects on Specific Histone Marks
This compound's inhibition of PRMTs leads to a downstream reduction in specific histone arginine methylation marks. In vivo studies using tumor xenograft models treated with this compound have demonstrated a decrease in the levels of symmetric dimethylation on Histone H4 Arginine 3 (H4R3me2s) and Histone H3 Arginine 8 (H3R8me2s).[1] The PRMT family is responsible for various arginine methylation states, including asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and monomethylarginine (MMA).[2][7] this compound's broad-spectrum activity affects the deposition of these critical regulatory marks.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radioactive)
This protocol is adapted from methodologies used to screen for PRMT inhibitors and determine IC50 values.[4][5][8]
Objective: To measure the inhibitory effect of this compound on the activity of a specific PRMT enzyme (e.g., PRMT1) in vitro.
Materials & Reagents:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))[4][5]
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
FlashPlate or similar streptavidin-coated microplate
-
Microplate scintillation counter (e.g., MicroBeta)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well assay plate, add 5 µL of the diluted this compound or control.
-
Add 20 µL of the enzyme mix containing recombinant PRMT1 and the biotinylated H4 peptide substrate to each well.
-
Initiate the reaction by adding 25 µL of the [³H]-SAM solution (final concentration ~1 µM).
-
Incubate the plate at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer 25 µL from each well of the assay plate to a streptavidin-coated Flashplate.
-
Incubate the Flashplate for at least 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the Flashplate three times with deionized water containing 0.1% Tween-20 to remove unincorporated [³H]-SAM.
-
Read the plate in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.[8]
Cell Viability Assay (WST-1)
This protocol is based on methods used to assess the cytotoxicity of this compound on cancer cell lines.[7]
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials & Reagents:
-
Target cell line (e.g., Rh30, RD)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare a dilution series of this compound in culture medium (e.g., 25, 50, 75, 100, 150 µM).[7] Include a vehicle control (DMSO) and a media-only blank.
-
Remove the old medium and add 100 µL of the medium containing the respective this compound concentrations or controls.
-
Incubate the cells for the desired time period (e.g., 72 hours).[7]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.
-
Plot cell viability against this compound concentration to generate a dose-response curve and calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Protein Arginine Methyltransferase 1 (PRMT1) with the Inhibitor AMI-1: A Technical Guide
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, primarily responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is crucial for a multitude of cellular processes, including the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction.[1][2][3][4][5][6] Consequently, the dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous human diseases, such as cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][4][7]
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the investigation of PRMT1's function using AMI-1, a known inhibitor. The document details the mechanism of this compound, presents key quantitative data, outlines comprehensive experimental protocols, and provides visualizations of relevant pathways and workflows.
This compound: A Tool for Interrogating PRMT1 Function
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[8] Its utility in research stems from its ability to acutely block PRMT activity, allowing for the study of the functional consequences of this inhibition.
Mechanism of Action
This compound functions by blocking the peptide-substrate binding site of PRMT enzymes, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (AdoMet) to the arginine residue on the substrate protein.[8] It is important to note that this compound does not compete for the AdoMet binding site.[8] While it is a potent inhibitor of PRMT1, this compound is considered a pan-PRMT inhibitor as it also demonstrates activity against other PRMTs, including both Type I (e.g., PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[8][9]
Data Presentation: Quantitative Analysis of this compound
Quantitative data is essential for designing experiments and interpreting results. The following tables summarize key inhibitory concentrations and cellular effects of this compound.
Table 1: Inhibitory Potency (IC₅₀) of this compound against PRMTs
| Enzyme Target | IC₅₀ Value | Notes |
| Human PRMT1 | 8.8 µM | This compound is a potent inhibitor of human PRMT1.[8][10] |
| Yeast Hmt1p | 3.0 µM | Hmt1p is the yeast ortholog of PRMT1.[8][10] |
| Other PRMTs | Inhibition observed | This compound also inhibits other PRMTs, including PRMT3, PRMT4, PRMT5, and PRMT6.[8][11] |
Table 2: Cellular Effects of this compound Treatment
| Cellular Process | Effect | Cell Type/Model | Concentration Range |
| Cell Viability | Inhibition | Sarcoma cells (S180, U2OS) | 0.6 - 2.4 mM[8] |
| Apoptosis | Induction | Sarcoma cells (S180) | 1.2 - 2.4 mM[8] |
| Cell Cycle | G1 Phase Arrest | Rhabdomyosarcoma cells (Rh30, RD) | ≥100 µM[9] |
| Histone Methylation | Reduction of H4R3me2a | Rhabdomyosarcoma cells | ≥100 µM[9] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of PRMT1 is crucial. PRMT1 has been shown to modulate several key pathways, including the Wnt, EGFR, and JAK/STAT signaling cascades, thereby influencing cell proliferation, differentiation, and survival.[1][2][12]
Caption: PRMT1's role in the canonical Wnt signaling pathway.
Caption: Mechanism of PRMT1 inhibition by this compound.
Caption: Workflow for Immunoprecipitation-Western Blot.
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key experiments to probe PRMT1 function using this compound.
PRMT1 In Vitro Activity Assay (Homogeneous AlphaLISA Format)
This assay measures the enzymatic activity of PRMT1 and is suitable for determining inhibitor IC₅₀ values.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (AdoMet)
-
PRMT1 Assay Buffer
-
Anti-methyl-arginine antibody (specific for the modification)
-
AlphaLISA Acceptor beads (e.g., anti-Rabbit IgG)
-
Streptavidin-coated Donor beads
-
384-well microplate (e.g., PerkinElmer ProxiPlate)
-
Plate reader capable of AlphaScreen/AlphaLISA detection
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a master mix containing PRMT1 Assay Buffer, AdoMet, and the biotinylated H4 substrate.[13]
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Enzyme Initiation: Add diluted recombinant PRMT1 to all wells except the "Blank" control to initiate the reaction.[13]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the methylation reaction.[13]
-
Detection - Step 1: Add a mix of AlphaLISA Acceptor beads and the primary anti-methyl-arginine antibody. Incubate for 30 minutes at room temperature.[13]
-
Detection - Step 2: Add Streptavidin-coated Donor beads. Incubate for 10-30 minutes at room temperature in the dark.[13]
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of methylated substrate.
-
Analysis: Subtract the "Blank" value from all other readings. Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Western Blot for PRMT1 and Substrate Methylation
This protocol is used to assess the levels of PRMT1 protein and the methylation status of its substrates in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PRMT1, anti-asymmetric dimethylarginine (e.g., ASYM24), anti-H4R3me2a, loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
Immunoprecipitation (IP) of PRMT1
This technique is used to isolate PRMT1 and any interacting proteins from a cell lysate.
Materials:
-
Cell lysate
-
IP Lysis Buffer (non-denaturing, e.g., containing 0.1-0.5% Triton X-100)
-
Anti-PRMT1 antibody for IP
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Wash Buffer
Procedure:
-
Pre-clearing Lysate: (Optional but recommended) Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[15]
-
Antibody Incubation: Add the anti-PRMT1 antibody (or control IgG) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.[15]
-
Immunocomplex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[15]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads at least three times with ice-cold Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes. The supernatant now contains the immunoprecipitated PRMT1 and its interactors, ready for analysis by Western blot.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific DNA sequences that PRMT1 binds to in the cell nucleus, providing insight into its role in gene regulation.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis Buffer, Nuclear Lysis Buffer
-
Sonicator or micrococcal nuclease to shear chromatin
-
Anti-PRMT1 antibody for ChIP
-
Isotype control IgG
-
Protein A/G beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[16]
-
Cell Lysis and Chromatin Shearing: Prepare nuclear lysates. Shear the chromatin to an average size of 200-1000 bp using sonication.[16]
-
Immunoprecipitation: Pre-clear the sheared chromatin. Incubate a portion of the chromatin with the anti-PRMT1 antibody (or IgG control) overnight at 4°C. Save a small aliquot as "Input" control.[16]
-
Complex Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes with different salt concentration buffers to remove non-specifically bound chromatin.[16]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to potential target gene promoters to determine the enrichment of PRMT1 binding at those sites compared to the input and IgG controls.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation, to assess the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[17]
-
Reagent Addition:
-
Solubilization (MTT only): Add solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[17]
-
Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability at each this compound concentration. Plot the results to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of protein arginine methyltransferase 1 (PRMT1) in brain development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 16. epigenome-noe.net [epigenome-noe.net]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jrmds.in [jrmds.in]
Methodological & Application
Application Notes: AMI-1 Treatment for Cancer Cell Lines
Introduction
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, a post-translational modification crucial for regulating numerous cellular processes, including gene expression, cellular signaling, and protein-protein interactions.[2] Specifically, this compound is a potent inhibitor of Type I and Type II PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1][3] Its inhibitory effect is achieved by blocking the binding of the peptide substrate to the enzyme, without competing for the AdoMet (S-adenosyl methionine) binding site.[1] Given that overexpression of several PRMTs is linked to cancer development and increased invasiveness, this compound serves as a valuable tool for investigating the role of arginine methylation in cancer biology.[3]
Mechanism of Action
The primary mechanism of this compound is the inhibition of arginine methylation.[2] PRMTs are classified into different types based on the methylation state they produce.[3] Type I PRMTs (e.g., PRMT1, PRMT4, PRMT6) catalyze the formation of asymmetric dimethylated arginine (ADMA), while Type II enzymes (e.g., PRMT5) lead to symmetric dimethylated arginine (SDMA).[3] By inhibiting these enzymes, this compound can modulate the expression of genes responsible for cell proliferation and growth.[3] Dysregulation of PRMTs has been observed in various cancers, including rhabdomyosarcoma, lung, breast, and prostate cancers, making them a target for therapeutic intervention.[3]
Important Considerations
A significant characteristic of this compound is its dual function as a potent scavenger of NADPH-oxidase-derived superoxide.[4] The concentration required for this compound to scavenge superoxide is approximately 8 µM, which is similar to the IC50 for inhibiting PRMT1.[4] This antioxidant property is independent of its role in methylation inhibition and is a critical factor to consider when interpreting experimental results. Observed cellular effects may be a consequence of reduced oxidative stress, inhibition of arginine methylation, or a combination of both.
Quantitative Data
The inhibitory concentration (IC50) of this compound can vary significantly based on the target (specific PRMT enzyme) and the cell line being studied. Researchers should empirically determine the optimal concentration for their specific cancer cell line and experimental conditions.
| Target / Cell Line | IC50 Value (µM) | Notes |
| Human PRMT1 (in vitro) | 8.8 | Enzyme inhibition assay.[1][5] |
| Yeast-Hmt1p (in vitro) | 3.0 | Enzyme inhibition assay.[1][5] |
| Sarcoma S180 Cells | 600 - 2400 | Cell viability inhibited in a dose- and time-dependent manner.[1] |
| Sarcoma U2OS Cells | 600 - 2400 | Cell viability inhibited in a dose- and time-dependent manner.[1] |
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.cn [glpbio.cn]
Application Notes and Protocols for In Vivo Administration of AMI-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible inhibitor of Protein Arginine N-Methyltransferases (PRMTs), with a notable inhibitory effect on PRMT1. PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, including cancer and inflammatory disorders, making PRMT inhibitors like this compound valuable tools for preclinical research.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing available dosage information and detailing experimental protocols to guide researchers in their study design.
Data Presentation: In Vivo Dosage of this compound in Mice
The following table summarizes the reported dosages and administration routes for this compound in various mouse models. It is important to note that optimal dosage can vary significantly depending on the mouse strain, disease model, and specific experimental goals. Therefore, the information below should be considered a starting point for dose-response studies.
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Sarcoma Xenograft | Intratumoral (i.t.) | 0.5 mg/mouse | Daily for 7 days | 0.9% NaCl | [1] |
| Parkinson's Disease Model (MPTP-induced) | Intraperitoneal (i.p.) | 25 mg/kg | Single dose | 0.9% Saline with 0.5% Carboxymethyl cellulose | [2] |
| Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 2 mg/kg | Once per week for 4 weeks | Not Specified | [3] |
Note: The dosages for the Parkinson's and Ovarian Cancer models are for different therapeutic agents but are included to provide a general reference range for intraperitoneal administration in similar disease contexts. Direct dose-response studies for this compound in these models are recommended.
Signaling Pathways Modulated by this compound
This compound primarily functions by inhibiting PRMT1, which in turn affects multiple downstream signaling pathways. PRMT1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate is Histone H4 at arginine 3 (H4R3), and its methylation (H4R3me2a) is generally associated with transcriptional activation.[1] By inhibiting this process, this compound can modulate the expression of genes involved in cell proliferation, survival, and inflammation.
Key signaling pathways influenced by PRMT1 inhibition include:
-
PI3K-Akt Signaling: This pathway is crucial for cell survival and proliferation.
-
JAK-STAT Signaling: Involved in cellular proliferation, differentiation, and apoptosis.
-
EGFR Signaling: Plays a significant role in cell growth and differentiation.
-
Wnt Signaling: Critical for development and tissue homeostasis.
-
NF-κB Signaling: A key regulator of the inflammatory response.
-
cGAS-STING Pathway: Involved in the innate immune response to cytosolic DNA.
Caption: this compound inhibits PRMT1, altering downstream signaling and cellular processes.
Experimental Protocols
General Considerations for In Vivo Administration
-
Sterility: All solutions for parenteral administration must be sterile. It is recommended to filter the final solution through a 0.22 µm filter before injection.
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and minimizing toxicity. For this compound, sterile 0.9% NaCl has been used for intratumoral injections.[1] For intraperitoneal injections, a solution of 0.9% saline containing 0.5% carboxymethyl cellulose has been reported for a similar class of inhibitor.[2] It is crucial to test the solubility of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments.
-
Animal Handling and Restraint: Proper handling and restraint techniques are essential to ensure accurate administration and minimize stress and injury to the animals.
Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a general workflow for an in vivo study involving this compound administration in a mouse model.
Caption: A typical experimental workflow for in vivo studies with this compound in mice.
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol is a general guideline and should be adapted based on the specific mouse model and experimental design.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., 0.9% NaCl with or without a solubilizing agent like 0.5% carboxymethyl cellulose)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal restraint device (optional)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve this compound in the sterile vehicle. Gentle warming or vortexing may be required to aid dissolution. Ensure the solution is clear before use.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
-
Injection:
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol. Avoid the midline to prevent damage to the bladder and other organs.
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Protocol 2: Intravenous (i.v.) Injection of this compound (via Tail Vein)
Intravenous administration provides rapid systemic distribution. This procedure requires more technical skill than intraperitoneal injection.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
A mouse restrainer that allows for tail access
-
A heat lamp or warm water to dilate the tail veins
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Injection:
-
Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible.
-
With the bevel of the needle facing up, insert the needle into one of the lateral veins at a shallow angle (approximately 10-15 degrees).
-
If the needle is correctly placed within the vein, you may see a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. The solution should flow smoothly with minimal resistance. If a blister forms under the skin, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection in a more proximal location on the same or opposite vein.
-
The maximum recommended bolus injection volume for a mouse is typically 5 mL/kg.
-
-
Post-injection:
-
After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Conclusion
The successful in vivo application of this compound in mouse models is critical for elucidating its therapeutic potential. The provided data and protocols serve as a foundational guide for researchers. It is imperative to perform pilot studies to determine the optimal administration route, dosage, and vehicle for each specific experimental context to ensure reliable and reproducible results. As research on PRMT inhibitors progresses, further refinement of these protocols will undoubtedly emerge.
References
Application Notes and Protocols: Detecting Protein Methylation Changes Using AMI-1 with Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein methylation is a crucial post-translational modification (PTM) that plays a vital role in regulating numerous cellular processes, including gene transcription, signal transduction, and DNA repair.[1][2] This modification is catalyzed by protein methyltransferases (PMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to amino acid residues, primarily lysine and arginine.[1][2] Dysregulation of protein methylation is implicated in various diseases, including cancer.[1]
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[3] It functions by blocking the peptide-substrate binding site, thereby inhibiting the methylation activity of both type I and type II PRMTs.[4] This makes this compound a valuable tool for studying the functional consequences of inhibiting protein arginine methylation.
This document provides a detailed protocol for utilizing this compound in cell culture to investigate changes in protein arginine methylation via Western blotting. This technique allows for the sensitive detection of alterations in the methylation status of specific proteins following the inhibition of PRMTs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow for detecting methylation changes.
Caption: Mechanism of this compound inhibition of protein arginine methylation.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using AMI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This application note provides a detailed protocol for performing ChIP assays using AMI-1, a cell-permeable inhibitor of protein arginine methyltransferases (PRMTs). This compound is a valuable tool for studying the role of arginine methylation in gene regulation. By inhibiting PRMTs, researchers can elucidate the impact of specific histone and non-histone protein methylation events on transcription factor binding, chromatin structure, and gene expression. This protocol is designed for mammalian cell cultures and includes steps for this compound treatment, cell harvesting, chromatin preparation, immunoprecipitation, and data analysis by quantitative PCR (qPCR).
Mechanism of Action: this compound and Protein Arginine Methylation
This compound is a broad-spectrum inhibitor of PRMTs, with a reported IC50 of approximately 8.8 µM for human PRMT1.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the arginine residues of histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including signal transduction, RNA processing, and the regulation of gene expression.
One of the key substrates of PRMT1 is histone H4 at arginine 3 (H4R3). The asymmetric dimethylation of this residue (H4R3me2a) is generally associated with transcriptional activation. By inhibiting PRMT1, this compound is expected to reduce the levels of H4R3me2a at target gene promoters, leading to changes in gene expression.
Experimental Data
The following tables summarize hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the enrichment of the histone mark H4R3me2a at the promoter of a PRMT1 target gene, SOX18. This data is modeled after expected outcomes based on PRMT1 knockdown experiments which show a significant reduction of H4R3me2a at the SOX18 promoter.[2]
Table 1: ChIP-qPCR Results for H4R3me2a Enrichment at the SOX18 Promoter
| Treatment | Target Gene Promoter | Antibody | Average Ct Value (n=3) |
| Vehicle (DMSO) | SOX18 | Anti-H4R3me2a | 25.8 |
| Vehicle (DMSO) | SOX18 | Normal Rabbit IgG | 31.2 |
| This compound (100 µM) | SOX18 | Anti-H4R3me2a | 28.5 |
| This compound (100 µM) | SOX18 | Normal Rabbit IgG | 31.5 |
| Vehicle (DMSO) | Negative Control Locus | Anti-H4R3me2a | 30.5 |
| This compound (100 µM) | Negative Control Locus | Anti-H4R3me2a | 30.8 |
| Input (1%) | SOX18 | - | 24.1 |
Table 2: Analysis of ChIP-qPCR Data
| Treatment | Target | Calculation Method | Value |
| Vehicle (DMSO) | SOX18 | % Input | 1.5% |
| This compound (100 µM) | SOX18 | % Input | 0.3% |
| Vehicle (DMSO) | SOX18 | Fold Enrichment vs. IgG | 42.8 |
| This compound (100 µM) | SOX18 | Fold Enrichment vs. IgG | 7.6 |
Calculations for % Input and Fold Enrichment are detailed in the protocol section.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a ChIP experiment using this compound.
Materials
-
Mammalian cells of interest (e.g., MHCC97H)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Antibody against the target of interest (e.g., anti-H4R3me2a)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl, TE)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene regions
-
SYBR Green qPCR Master Mix
Protocol
1. This compound Treatment and Cell Crosslinking
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle (DMSO) for the determined time (e.g., 48 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Chromatin Preparation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (chromatin) to a new tube.
3. Immunoprecipitation
-
Take a small aliquot of the chromatin as "Input" and store at -20°C.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the specific antibody (e.g., anti-H4R3me2a) or Normal Rabbit IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
4. Washing and Elution
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
5. Reverse Crosslinking and DNA Purification
-
Add NaCl to the eluted chromatin and the "Input" sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the crosslinks.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
6. qPCR Analysis
-
Perform qPCR using SYBR Green Master Mix with primers specific to the target gene promoter (e.g., SOX18) and a negative control region.
-
Calculate the % Input using the following formula: % Input = 2^(-(Ct[ChIP] - Ct[Input])) * 100 (Note: This formula assumes a 1% input and may need to be adjusted based on the actual input dilution factor.)
-
Calculate the Fold Enrichment relative to the IgG control using the delta-delta Ct method: Fold Enrichment = 2^(-(ΔCt[ChIP] - ΔCt[IgG])) where ΔCt = Ct[Sample] - Ct[Input]
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Preparation of AMI-1 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It is widely used in cell culture experiments to study the roles of arginine methylation in various cellular processes, including signal transduction, transcriptional regulation, and DNA repair. This compound primarily inhibits Type I PRMTs, such as PRMT1, by blocking the binding of peptide substrates.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Parameter | Value | Source(s) |
| Molecular Weight | 548.45 g/mol (disodium salt) | [2] |
| 504.49 g/mol (free acid) | [3] | |
| Solubility | ||
| DMSO | ≥ 89 mg/mL (warmed) (~162.27 mM) | [2] |
| Water | ~9-10 mg/mL (~16.41 mM) | [2][4] |
| Ethanol | Insoluble | [2] |
| Storage of Lyophilized Powder | -20°C for up to 3 years, keep desiccated. | [2][5] |
| Storage of Stock Solution | -80°C for up to 2 years | [1] |
| -20°C for up to 1 year | [1] | |
| Typical In Vitro Working Concentration | 0.6 - 2.4 mM | [1] |
| IC₅₀ (Cell-free assay) | 8.8 µM (human PRMT1) | [1] |
| 3.0 µM (yeast Hmt1p) | [1] |
Signaling Pathway of Protein Arginine Methyltransferases (PRMTs) and Inhibition by this compound
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a crucial role in regulating various cellular processes. This compound acts as a competitive inhibitor to the protein substrate, thereby preventing the methylation event.
Caption: General PRMT Signaling Pathway and this compound Inhibition.
Experimental Protocols
Materials
-
This compound powder (disodium salt or free acid)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water (for water-based stock)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for aqueous solutions)
-
Cell culture medium appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This is the most common method due to the high solubility of this compound in DMSO.
-
Equilibrate this compound Powder: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of this compound (disodium salt, MW: 548.45 g/mol ), calculate the required mass:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 548.45 g/mol / 1000 = 5.48 mg
-
-
Dissolution: a. Carefully weigh out 5.48 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of sterile, anhydrous DMSO to the tube. c. Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Dilution of this compound Stock Solution to Working Concentration
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: a. To achieve a final working concentration of 10 µM in 10 mL of cell culture medium, you would need to add 10 µL of the 10 mM stock solution. b. It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to create an intermediate stock of 100 µM. c. Then, add the appropriate volume of the intermediate stock to your cell culture medium to reach the final desired concentration.
-
Application to Cells: Add the diluted this compound to your cell culture plates and mix gently by swirling. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Experimental Workflow for this compound Stock Preparation and Use
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound Stock Preparation and Use in Cell Culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular consequences of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The story of protein arginine methylation: characterization, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AMI-1 in Studying Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. This compound has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1] This broad-spectrum inhibitory activity makes this compound a valuable tool for investigating the role of protein arginine methylation in various cellular processes, including signal transduction. This document provides detailed application notes and protocols for utilizing this compound to study its effects on key signaling pathways.
Application Notes
This compound has emerged as a critical chemical probe for dissecting the involvement of PRMTs in complex signaling networks that regulate cell proliferation, differentiation, apoptosis, and inflammation. Its ability to permeate cell membranes allows for its use in a wide range of in vitro and in vivo experimental models.
Studying the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and hematopoiesis. Emerging evidence suggests that PRMTs can modulate JAK-STAT signaling.
This compound can be employed to investigate this crosstalk. For instance, in rhabdomyosarcoma cells, treatment with this compound has been shown to reduce JAK-STAT signaling.[1] A potential mechanism involves the methylation of key components of the pathway. For example, PRMT1 has been shown to methylate STAT3, and inhibition of PRMT1 with the inhibitor furamidine has been demonstrated to suppress the growth of glioblastoma stem cells by blocking the STAT3 signaling pathway, including a reduction in phosphorylated STAT3.[2][3]
Researchers can use this compound to:
-
Determine if PRMT activity is required for the activation (phosphorylation) of specific STAT proteins (e.g., STAT1, STAT3, STAT5) in response to cytokine stimulation.
-
Investigate the impact of PRMT inhibition on the expression of STAT target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL).
-
Elucidate the role of arginine methylation in the protein-protein interactions within the JAK-STAT pathway, for instance, the interaction between JAKs and STATs or between STAT dimers and DNA.
Investigating the PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies have indicated that this compound can attenuate the activity of the PI3K-Akt signaling pathway in cancer cells.[1][4]
By using this compound, researchers can:
-
Assess the requirement of PRMT activity for the phosphorylation and activation of Akt and its downstream targets (e.g., mTOR, GSK3β).
-
Explore the consequences of PRMT inhibition on PI3K-Akt-mediated cellular processes such as cell survival, glucose metabolism, and protein synthesis.
-
Identify PRMT substrates within the PI3K-Akt pathway that are crucial for its activity.
Exploring the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is central to the regulation of a wide range of cellular responses, including proliferation, differentiation, and stress responses. While direct evidence of this compound's impact on the MAPK pathway is still emerging, there is a known interplay between PRMTs and MAPK signaling components. For example, PRMT5 has been shown to modulate p38 MAPK signaling and regulate the degradation of CRAF, a key kinase in the ERK pathway.[1][5]
This compound can be utilized as a tool to explore this potential connection:
-
Investigate whether inhibition of PRMTs by this compound affects the phosphorylation status of key MAPK components like ERK1/2, JNK, or p38 in response to various stimuli.
-
Examine the downstream consequences of this compound treatment on the expression of genes regulated by MAPK-responsive transcription factors such as AP-1 (a dimer of c-Fos and c-Jun).
-
Uncover potential synergistic or antagonistic effects when combining this compound with known inhibitors of the MAPK pathway.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Rh30 | Rhabdomyosarcoma | 129.9 | [6] |
| RD | Rhabdomyosarcoma | 123.9 | [6] |
Table 2: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Citation(s) |
| Rh30 | 50, 75, 100, 125, 150 | 72 | Dose-dependent decrease in cell viability | |
| RD | 50, 75, 100, 125, 150 | 72 | Dose-dependent decrease in cell viability | |
| Rh30 | 100 | 48 | Increased percentage of cells in G1 phase | |
| RD | 100 | 48 | Increased percentage of cells in G1 phase |
Table 3: Effect of this compound on Histone Arginine Methylation
| Cell Line | Treatment | Histone Mark | Effect | Citation(s) |
| Rh30 | 100 µM this compound for 48h | H3R2me2a | Significant reduction | |
| Rh30 | 100 µM this compound for 48h | H3R8me2s | Significant reduction | |
| Rh30 | 100 µM this compound for 48h | H3R17me2a | Significant reduction | |
| Rh30 | 100 µM this compound for 48h | H4R3me2a | Significant reduction | |
| RD | 100 µM this compound for 48h | H3R2me2a | Significant reduction | |
| RD | 100 µM this compound for 48h | H3R8me2s | Significant reduction | |
| RD | 100 µM this compound for 48h | H3R17me2a | Significant reduction | |
| RD | 100 µM this compound for 48h | H4R3me2a | Significant reduction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[7]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/mL in 100 µL of complete medium per well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
After incubation, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Phosphorylation and Expression
This protocol is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules upon this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in 100 µL of ice-cold lysis buffer per well.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[9]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature 20-30 µg of protein per sample by boiling in SDS sample buffer for 5 minutes.[11]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Immunoprecipitation (IP)
This protocol is used to isolate a specific protein of interest to study its post-translational modifications (e.g., methylation) or its interaction with other proteins.
Materials:
-
Cell lysate (prepared as for Western Blotting)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS sample buffer)
Protocol:
-
Pre-clear the cell lysate by incubating it with Protein A/G beads for 30 minutes to 1 hour at 4°C to reduce non-specific binding.[10]
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Add the primary antibody to the pre-cleared lysate (typically 1-5 µg per 1 mg of total protein) and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.[13]
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to four times with ice-cold wash buffer to remove non-specifically bound proteins.[14]
-
After the final wash, elute the immunoprecipitated protein by resuspending the beads in SDS sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting as described in the previous protocol.
In Vitro Methylation Assay
This protocol is used to directly assess the inhibitory effect of this compound on the activity of a specific PRMT enzyme.
Materials:
-
Recombinant PRMT enzyme
-
Methylatable substrate (e.g., histone H4, myelin basic protein)
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
Scintillation counter or autoradiography film
Protocol:
-
Set up reaction tubes containing the methylation reaction buffer, the methylatable substrate (0.5-1 µg), and varying concentrations of this compound.[1] Include a no-inhibitor control.
-
Pre-incubate the mixture for a short period at room temperature.
-
Initiate the reaction by adding the recombinant PRMT enzyme (0.2-0.5 µg) and [³H]-SAM (1 µL of 0.5 mCi/mL stock).[1]
-
Incubate the reaction at 30°C for 1-1.5 hours.[1]
-
Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[1]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography or by excising the protein band and quantifying the incorporated radioactivity using a scintillation counter.
Mandatory Visualization
Caption: this compound inhibits PRMTs, impacting JAK-STAT, PI3K-Akt, and potentially MAPK signaling pathways.
Caption: General experimental workflow for studying the effects of this compound on cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. JAK/STAT signaling is associated with cardiac dysfunction during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition attenuates cartilage degradation by reducing MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. The relationship between p38 mitogen-activated protein kinase and AMP-activated protein kinase during myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of AMI-1 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of asymmetric arginine methylation, a post-translational modification crucial for regulating various cellular processes, including gene transcription, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT1 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][2] AMI-1 is a small molecule inhibitor of PRMT1 that has been instrumental in elucidating the biological functions of this enzyme.
Recent preclinical studies have highlighted the therapeutic potential of combining this compound with other epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and Bromodomain and Extra-Terminal (BET) inhibitors. This combination strategy aims to achieve synergistic anti-cancer effects by co-targeting distinct but interconnected epigenetic regulatory pathways. These application notes provide a summary of the available data on these combinations, detailed protocols for relevant experiments, and visualizations of the implicated signaling pathways.
I. Synergistic Effects of this compound in Combination with Other Epigenetic Modifiers
The combination of this compound with other classes of epigenetic inhibitors has shown promise in various cancer models. The rationale behind these combinations lies in the crosstalk between different epigenetic modifications. For instance, PRMT1-mediated methylation can influence histone acetylation and DNA methylation, and vice versa. By simultaneously inhibiting multiple epigenetic regulators, it is possible to achieve a more profound and sustained anti-tumor response.
A. This compound in Combination with HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The combination of PRMT1 inhibition with HDAC inhibition is thought to enhance these effects. While specific quantitative data for this compound in combination with HDAC inhibitors is limited in publicly available literature, studies with other Type I PRMT inhibitors like MS023 suggest a strong potential for synergistic interactions.[3] The proposed mechanism involves the differential targeting of downstream pathways, leading to a more comprehensive blockade of cancer cell proliferation and survival signals.[3]
Table 1: Representative Data for Type I PRMT Inhibitor and HDAC Inhibitor Combinations
| Cell Line | PRMT1 Inhibitor (Concentration) | HDAC Inhibitor (Concentration) | Effect | Reference |
| HT-29 (Colon Cancer) | MS023 (10 µM) | Entinostat (10 µM) | Increased ALP activity (differentiation marker) and delayed cell growth | [3] |
| U937 (AML) | Not Specified | Panobinostat + MK-1775 | Synergistic induction of cell death (CI < 1.0) | [4] |
| Various | Not Specified | Panobinostat + Other Agents | Potentiation of chemotherapy effects | [5] |
B. This compound in Combination with DNMT Inhibitors (e.g., Decitabine, Azacitidine)
DNMT inhibitors are used to reverse aberrant DNA hypermethylation, a common epigenetic alteration in cancer that leads to the silencing of tumor suppressor genes. Combining PRMT1 inhibition with DNMT inhibitors may lead to a more effective reactivation of silenced genes and enhanced anti-tumor activity.[6] Preclinical data for the combination of DNMT inhibitors with other epigenetic modifiers have shown synergistic cytotoxicity.[7]
Table 2: Representative Data for DNMT Inhibitor Combinations
| Cell Line | DNMT Inhibitor (Concentration) | Second Agent (Concentration) | Effect | Combination Index (CI) | Reference |
| Kasumi-1 (AML) | Decitabine (100-200 nM) | Bortezomib (10 nM) | Enhanced apoptosis | ~0.63 | [8] |
| Breast & Ovarian Cancer Cell Lines | Decitabine | Panobinostat, Talazoparib | Synergistic cytotoxicity | < 1.0 | [7] |
C. This compound in Combination with BET Inhibitors (e.g., JQ1)
BET inhibitors target bromodomain-containing proteins, such as BRD4, which are critical readers of histone acetylation and play a key role in the transcription of oncogenes like c-MYC. The combination of PRMT1 and BET inhibition is a promising strategy, as both PRMT1 and BRD4 are involved in transcriptional regulation. Studies have shown that the BET inhibitor JQ1 can synergize with other anti-cancer agents to induce apoptosis.[9][10]
Table 3: Representative Data for BET Inhibitor Combinations
| Cell Line | BET Inhibitor (Concentration) | Second Agent (Concentration) | Effect | Combination Index (CI) | Reference |
| Urothelial Carcinoma Cells | JQ1 | Romidepsin (HDACi) | Synergistic induction of apoptosis | Not specified | [9] |
| Osteosarcoma Cells | JQ1 | CDK inhibitors | Potent synergistic activity | Not specified | [10] |
| Colorectal Cancer Cells | JQ1 | Camptothecin (Top1 inhibitor) | Enhanced apoptosis | Not specified | [11] |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another epigenetic modifier on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Second epigenetic modifier (e.g., Vorinostat, Decitabine, JQ1; stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the second epigenetic modifier, both alone and in combination, in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound and the combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and the second epigenetic modifier
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the second epigenetic modifier, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
C. Western Blotting for Epigenetic Marks and Signaling Proteins
This protocol is for assessing changes in protein expression and post-translational modifications following combination treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against H3K4me2, H3K9ac, PARP, Caspase-3, p-AKT, c-MYC, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein levels, normalized to a loading control like β-actin.
D. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of combination treatment on the binding of specific proteins to DNA.
Materials:
-
Treated cells
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
ChIP-grade primary antibody (e.g., against a specific transcription factor or histone mark)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the ChIP-grade primary antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of target genes.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by PRMT1 and its Combination with Other Epigenetic Modifiers
PRMT1 has been shown to regulate key oncogenic signaling pathways, including the EGFR and Wnt pathways.[2][12][13][14] Inhibition of PRMT1 with this compound can, therefore, impact these pathways. The combination of this compound with other epigenetic modifiers is expected to have a more profound effect on these and other signaling networks.
Figure 1: Simplified diagram of PRMT1's role in EGFR and Wnt signaling and the potential impact of epigenetic inhibitor combinations.
B. Experimental Workflow for Evaluating Synergistic Effects
Figure 2: A general experimental workflow for investigating the synergistic effects of this compound in combination with another epigenetic modifier.
Conclusion
The combination of the PRMT1 inhibitor this compound with other epigenetic modifiers represents a promising therapeutic strategy for various cancers. While direct quantitative data for this compound combinations are still emerging, the underlying biological rationale and data from studies using other Type I PRMT inhibitors strongly support the potential for synergistic anti-tumor activity. The provided protocols offer a framework for researchers to investigate these combinations in their specific cancer models of interest. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to identify patient populations that are most likely to benefit from these novel combination therapies.
References
- 1. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-leukemic interactions between panobinostat and MK-1775 in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panobinostat monotherapy and combination therapy in patients with acute myeloid leukemia: results from two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic inhibitory effects of low-dose decitabine in combination with bortezomib in the AML cell line Kasumi-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bromodomain and extra-terminal domain inhibitor JQ1 synergistically sensitizes human colorectal cancer cells to topoisomerase I inhibitors through repression of Mre11-mediated DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Protocol for Assessing Cell Viability After AMI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It primarily targets PRMT1, the main type I enzyme responsible for generating asymmetric dimethylarginines (aDMA) on histone and non-histone proteins.[1][2] By inhibiting PRMT1, this compound disrupts various cellular processes, including transcriptional regulation, RNA processing, and signal transduction pathways.[2] Notably, studies have shown that this compound can attenuate the PI3K-Akt signaling pathway.[3][4] Its ability to induce apoptosis and reduce cell proliferation makes it a compound of interest in cancer research.[3][4][5]
This document provides detailed protocols for assessing cell viability and apoptosis following treatment with this compound. The described methods are essential for characterizing the cytotoxic and apoptotic effects of this compound on various cell lines.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be summarized for clear comparison. Below are example tables for presenting such data.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | Breast Cancer | 48 | X.X ± X.X |
| Cell Line B | Lung Cancer | 48 | Y.Y ± Y.Y |
| Cell Line C | Leukemia | 48 | Z.Z ± Z.Z |
| Cell Line A | Breast Cancer | 72 | A.A ± A.A |
| Cell Line B | Lung Cancer | 72 | B.B ± B.B |
| Cell Line C | Leukemia | 72 | C.C ± C.C |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after this compound Treatment (48 hours)
| Cell Line | This compound Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Cell Line A | IC50 | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Control | 0 | 96.1 ± 1.8 | 1.9 ± 0.3 | 2.0 ± 0.5 |
| Cell Line B | IC50 | 50.3 ± 4.2 | 30.7 ± 3.1 | 19.0 ± 2.3 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting up and down or by shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Materials:
-
Cells treated with this compound as described above
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentrations and for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
-
Data Interpretation:
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14]
-
Reaction Buffer
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis with this compound treatment.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[14]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the proteins.
-
Determine the protein concentration of the lysate.
-
-
Caspase-3 Activity Measurement:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add Reaction Buffer to each well.
-
Add the Caspase-3 substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
-
Data Acquisition:
-
Data Analysis:
-
Compare the absorbance or fluorescence of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Caption: Simplified signaling pathway of PRMT1 inhibition by this compound.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
AMI-1 Technical Support Center: Troubleshooting Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AMI-1, a potent inhibitor of protein arginine N-methyltransferases (PRMTs), and troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1][2] this compound has been shown to inhibit both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) PRMTs.[1] This inhibition of arginine methylation affects various cellular processes, including signal transduction and transcriptional regulation.
Q2: What are the different forms of this compound available?
A2: this compound is commercially available in two primary forms: this compound free acid and this compound sodium salt. It is crucial to be aware of which form you are using, as their molecular weights and solubility characteristics differ.
Q3: What are the recommended solvents for dissolving this compound?
A3: The choice of solvent for this compound depends on the specific form of the compound and the intended application.
-
DMSO (Dimethyl Sulfoxide): Both the free acid and sodium salt forms of this compound are highly soluble in DMSO.[3][4] It is the recommended solvent for preparing high-concentration stock solutions.
-
Water: The sodium salt of this compound has good solubility in water.[2][3][5] The free acid form has lower aqueous solubility. For the sodium salt, solubility in water can be enhanced by gentle warming and sonication.[1]
-
Ethanol: this compound is generally reported to be insoluble in ethanol.[3][4]
-
PBS (Phosphate-Buffered Saline): The sodium salt of this compound is soluble in PBS.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability and to avoid repeated freeze-thaw cycles, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at low temperatures.
-
Stock Solution Preparation: Dissolve this compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming may also aid dissolution.
-
Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1] When stored at -80°C in a sealed container away from moisture, the stock solution can be stable for up to two years.[1] For shorter periods, storage at -20°C for up to one year is also acceptable.[1]
-
Aqueous Solution Storage: It is not recommended to store aqueous solutions of this compound for extended periods. Prepare fresh aqueous working solutions from the DMSO stock immediately before use.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to this compound solubility that may be encountered during experimental procedures.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon thawing. | The solubility limit might have been exceeded at lower temperatures, or the DMSO may have absorbed moisture. | Thaw the stock solution slowly at room temperature and vortex gently to ensure complete redissolution.[6] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[4] Consider storing at a slightly lower concentration if precipitation persists. |
| Precipitation observed when diluting DMSO stock into aqueous buffer or cell culture medium. | Rapid solvent exchange can cause the compound to crash out of solution. The final concentration may exceed the aqueous solubility limit of this compound. The pH of the aqueous medium may not be optimal for this compound solubility. | Perform a serial dilution of the DMSO stock in the pre-warmed (37°C) aqueous buffer or medium.[7] Add the this compound stock solution dropwise while gently vortexing the medium.[7] Ensure the final DMSO concentration in the cell culture medium is low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity and precipitation.[7][8] The solubility of compounds with acidic or basic functional groups can be pH-dependent; you may need to test a range of pH values for your buffer to find the optimal solubility.[8][9][10][11] |
| Cloudiness or precipitate forms in the cell culture medium during incubation. | The compound may be unstable in the culture medium over time. Components in the serum or medium (e.g., salts, proteins) may be interacting with this compound, causing it to precipitate.[12] Temperature fluctuations in the incubator can also affect solubility.[12] | Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. This involves preparing a serial dilution and visually or spectrophotometrically assessing for precipitation over time at 37°C.[7] Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results. | The compound may have degraded, or the actual concentration of the soluble compound may be lower than intended due to precipitation. | Always visually inspect your solutions for any signs of precipitation before use. If a precipitate is observed, do not use the solution. Prepare a fresh solution. Ensure proper storage of stock solutions to prevent degradation.[6] |
Quantitative Solubility Data
The following table summarizes the reported solubility of different forms of this compound in various solvents. Note that solubility can vary slightly between different batches of the compound.
| Compound Form | Solvent | Solubility | Reference |
| This compound Sodium Salt | DMSO | 100 mg/mL (182.33 mM) | [4] |
| Water | 62.5 mg/mL (113.96 mM) (with ultrasonic and warming to 60°C) | [1] | |
| Water | 22 mg/mL | [4] | |
| Water | 10 mg/mL | [2][5] | |
| Water | 9 mg/mL | [3] | |
| PBS | 20 mg/mL | [3] | |
| Ethanol | Insoluble | [3][4] | |
| This compound Free Acid | DMSO | 83.33 mg/mL (165.18 mM) (with ultrasonic) |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound (sodium salt, MW: 548.45 g/mol ) to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of this compound, add 182.33 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM stock solution to 1 mM in pre-warmed medium.
-
Add the desired volume of the intermediate or stock solution to the pre-warmed cell culture medium while gently vortexing. For example, to achieve a final concentration of 10 µM, add 10 µL of a 1 mM intermediate solution to 990 µL of medium.
-
Ensure the final concentration of DMSO in the cell culture is below 0.5%, and ideally below 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
Signaling Pathway of PRMT Inhibition by this compound
Experimental Workflow for Troubleshooting this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Potential off-target effects of AMI-1 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the AMI-1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs). Its primary targets are human Protein Arginine Methyltransferase 1 (PRMT1) and the yeast homolog, Hmt1p.
Q2: Are there any known off-targets for this compound?
Yes, this compound has been shown to inhibit HIV-1 reverse transcriptase (RT) polymerase activity. It is crucial to consider this and other potential off-targets when interpreting experimental results.
Q3: My cells are showing a phenotype that is not consistent with PRMT1 inhibition after this compound treatment. What could be the cause?
This could be due to an off-target effect of this compound. It is recommended to validate your findings using a secondary, structurally distinct PRMT1 inhibitor or a genetic approach like siRNA or CRISPR-Cas9 knockdown/knockout of PRMT1. Comparing the results will help determine if the observed phenotype is a direct consequence of PRMT1 inhibition or an off-target effect of this compound.
Q4: I am observing high variability in my experimental results with this compound. What are the possible reasons?
High variability can stem from several factors, including inconsistent inhibitor concentration, cell density, or incubation times. Ensure that this compound is fully dissolved in a suitable solvent like DMSO and that the final concentration in your assay is consistent. Additionally, variations in cell health and passage number can impact results. It is also important to prepare fresh dilutions of the inhibitor for each experiment to avoid degradation.
Q5: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the EC50 for your system. Based on published data, concentrations ranging from 10 µM to 50 µM are often used in cell culture experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity
-
Observation: Significant cell death is observed at concentrations intended to be selective for PRMT1.
-
Possible Cause: This may be an off-target effect of this compound, where it inhibits other proteins essential for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs.
-
Orthogonal Approach: Use a different, structurally unrelated PRMT1 inhibitor to see if the same toxicity is observed at concentrations that give similar levels of on-target inhibition.
-
Genetic Validation: Use siRNA or CRISPR to knockdown or knockout PRMT1 and observe if this phenocopies the effect of this compound. If the toxicity is not replicated, it is likely an off-target effect.
-
Off-Target Profiling: Consider performing a broad kinase or other enzyme panel screen to identify potential off-target interactions of this compound.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Observation: this compound shows high potency in a biochemical assay with purified PRMT1, but much lower potency in a cell-based assay.
-
Possible Causes:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolism: Cellular enzymes may metabolize and inactivate this compound.
-
High Intracellular Substrate Concentration: High cellular concentrations of the PRMT1 substrate or the cofactor S-adenosylmethionine (SAM) may outcompete the inhibitor.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Vary the incubation time to see if longer exposure increases the cellular potency.
-
Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps to see if the potency of this compound is restored.
-
Metabolic Stability Assay: Assess the stability of this compound in cell lysates or culture medium over time.
-
Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PRMT1 inside the cells.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary target and a known off-target.
| Target | Inhibitor | IC50 | Assay Type |
| Human PRMT1 | This compound | 8.8 µM | Biochemical |
| Yeast Hmt1p | This compound | 3.0 µM | Biochemical |
| HIV-1 RT Polymerase | This compound | 5.0 µM | Biochemical |
This table will be updated as more off-target information becomes available.
Experimental Protocols
Kinase Selectivity Profiling
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.
-
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) or in-house kinase panel.
-
Appropriate assay buffers, substrates, and ATP.
-
-
Procedure:
-
Provide the kinase profiling service with a sample of this compound at a specified concentration (typically 1 µM or 10 µM for an initial screen).
-
The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel at the tested concentration.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value.
-
Analyze the data to identify any kinases that are potently inhibited by this compound, indicating a potential off-target.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of an inhibitor with its target in a cellular environment.
-
Objective: To confirm that this compound binds to PRMT1 in intact cells.
-
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PRMT1
-
Secondary antibody
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PRMT1 by SDS-PAGE and Western blotting.
-
Data Analysis: In the presence of a binding ligand like this compound, PRMT1 should be stabilized and remain in the soluble fraction at higher temperatures compared to the DMSO control. Plot the amount of soluble PRMT1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature indicates target engagement.
-
Proteomic Profiling for Off-Target Identification
This protocol describes a chemical proteomics approach to identify the cellular targets of this compound on a proteome-wide scale.
-
Objective: To identify the full spectrum of proteins that interact with this compound in a cellular context.
-
Materials:
-
Affinity-tagged version of this compound (e.g., biotinylated this compound) or inhibitor immobilization resin.
-
Cell lysate from the cell line of interest.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometry facility.
-
-
Procedure:
-
Affinity Pulldown: Incubate the cell lysate with the affinity-tagged this compound or the inhibitor-coupled resin to allow for the binding of target and off-target proteins.
-
Washing: Wash the beads or resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity matrix.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the this compound probe. These are potential on- and off-targets. Further validation experiments will be required to confirm these interactions.
-
Visualizations
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Technical Support Center: Troubleshooting Inconsistent Results in AMI-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMI-1, a known inhibitor of protein arginine methyltransferases (PRMTs). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. This compound is known to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1] This broad-spectrum inhibition is a critical factor to consider when interpreting experimental results.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is available as a free acid or a sodium salt. The sodium salt has better solubility in aqueous solutions. For stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store this compound as a powder at -20°C in a desiccated environment. Stock solutions in DMSO can be aliquoted and stored at -80°C for up to one year.
Q3: I am observing significant batch-to-batch variability in my experiments. What could be the cause?
Batch-to-batch variability can stem from several factors:
-
Compound Stability: Ensure that the this compound stock solution has not degraded. It is advisable to prepare fresh stock solutions regularly and store them properly in small aliquots to minimize freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition. Variations in these parameters can alter cellular responses to treatment.
-
Reagent Quality: The quality of other reagents, such as cell culture media, serum, and assay components, can impact results. Use high-quality, fresh reagents whenever possible.
Q4: My this compound treatment shows lower than expected potency in cell-based assays compared to in vitro biochemical assays. Why might this be?
Discrepancies between in vitro and cell-based assay results are common with small molecule inhibitors. Potential reasons include:
-
Cell Permeability: While this compound is cell-permeable, its uptake can vary between different cell lines.
-
Efflux Pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Table 1: Reported IC50 Values of this compound in Rhabdomyosarcoma Cell Lines [1]
| Cell Line | IC50 Value (µM) |
| Rh30 | 129.9 |
| RD | 123.9 |
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before plating. Calibrate pipettes regularly and use a consistent pipetting technique. Consider using a multichannel pipette for better consistency across the plate.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experimental samples.
-
-
Possible Cause 3: Variation in Treatment Duration.
-
Solution: The duration of this compound treatment can significantly impact cell viability. Standardize the incubation time across all experiments. A time-course experiment may be necessary to determine the optimal treatment duration for your specific cell line.
-
-
Possible Cause 4: this compound Precipitation.
-
Solution: this compound may precipitate when diluted from a DMSO stock into aqueous cell culture media. Visually inspect the media for any precipitate after adding the inhibitor. To improve solubility, you can try pre-warming the media and vortexing the diluted inhibitor solution before adding it to the cells.
-
Issue 2: High Background or Low Signal in In Vitro Methylation Assays
-
Possible Cause 1: Inactive Enzyme or Substrate.
-
Solution: Ensure that the recombinant PRMT enzyme and the substrate are active. Use freshly prepared or properly stored reagents. Include a positive control with a known active enzyme and substrate to validate the assay setup.
-
-
Possible Cause 2: Suboptimal Assay Buffer Conditions.
-
Solution: The pH, salt concentration, and presence of co-factors in the assay buffer can affect enzyme activity. Optimize the buffer conditions for the specific PRMT being assayed.
-
-
Possible Cause 3: Issues with Detection Reagents.
-
Solution: If using a fluorescence- or luminescence-based assay, ensure that the detection reagents are not expired and have been stored correctly. For radioactive assays, verify the specific activity and purity of the radiolabeled S-adenosylmethionine (SAM).
-
Issue 3: Unexpected Off-Target Effects
-
Possible Cause: Broad-Spectrum Inhibition.
-
Solution: this compound is known to inhibit multiple PRMTs.[1] An observed phenotype may not be due to the inhibition of a single PRMT. To dissect the specific PRMT responsible for the effect, consider using more selective inhibitors if available, or employ genetic approaches such as siRNA or CRISPR to knock down individual PRMTs and observe if the phenotype is recapitulated.
-
Experimental Protocols
Protocol 1: In Vitro PRMT1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PRMT1 activity using a radioactive filter paper assay.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (as substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a microcentrifuge tube, combine the assay buffer, PRMT1 enzyme, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Add the histone H4 peptide substrate to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.
-
Rinse the filter paper with ethanol and let it air dry.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to measure the effect of this compound on cell viability using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: General experimental workflow for studies involving this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway showing PRMT inhibition by this compound.
References
Optimizing AMI-1 Concentration for Specific Cell Types: A Technical Support Center
Welcome to the technical support center for AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various cell types and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity. This compound is considered a pan-PRMT inhibitor as it can inhibit the activity of both type I (PRMT1, 3, 4, and 6) and type II (PRMT5) PRMTs.[1] This inhibition of arginine methylation affects numerous cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[1][2][3]
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. As a general starting point, a concentration range of 10 µM to 50 µM is often used in initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I treat my cells with this compound?
A3: The incubation time for this compound treatment can vary from a few hours to several days, depending on the experimental endpoint. For inhibiting PRMT activity, a shorter incubation of 6-24 hours may be sufficient. To observe downstream effects on cell viability, proliferation, or apoptosis, longer incubation times of 48-96 hours are often necessary.[4]
Q4: How can I assess the activity of this compound in my cells?
A4: The most direct way to assess this compound activity is to measure the levels of arginine methylation on known PRMT substrates using Western blotting. Antibodies specific to asymmetrically dimethylated arginine (ADMA) or symmetrically dimethylated arginine (SDMA) can be used to detect changes in global arginine methylation. Alternatively, you can use antibodies specific to the methylated form of a known PRMT substrate in your cell type.[5]
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line. The effective concentration can vary significantly between cell types. |
| Insufficient Incubation Time | Extend the incubation period. Some downstream effects of PRMT inhibition, such as changes in gene expression or apoptosis, may require longer treatment times (e.g., 48, 72, or 96 hours). |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target PRMTs (PRMT1, PRMT5, etc.) at sufficient levels. Consider using a positive control cell line known to be sensitive to PRMT inhibitors. |
| Poor Cell Permeability | While this compound is cell-permeable, its uptake can vary. Ensure proper cell culture conditions. If permeability is a concern, consider using a different PRMT inhibitor with known high cell permeability. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range for your cell line. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Use the lowest effective concentration determined from your dose-response experiments. Consider using a more specific PRMT inhibitor if available and suitable for your research question. Validate key findings using a secondary inhibitor or genetic approaches (e.g., siRNA-mediated knockdown of the target PRMT). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) in all experiments. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more sensitive to drug treatment. |
Issue 3: this compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Solution | Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting the stock into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. |
| Interaction with Media Components | Some components of the cell culture medium, such as serum proteins, can interact with small molecules and cause precipitation. Try reducing the serum concentration if your cells can tolerate it, or test different types of media. |
| Incorrect Storage of Stock Solution | Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in airtight containers to prevent solvent evaporation and compound precipitation. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and other relevant data. Note that these values are highly dependent on the assay conditions and cell line used.
| Compound | Target | Cell Line/System | IC50 Value | Assay Type | Reference |
| This compound | human PRMT1 | - | 8.8 µM | In vitro enzymatic assay | [4] |
| This compound | yeast Hmt1p (PRMT1 homolog) | - | 3.0 µM | In vitro enzymatic assay | [4] |
| This compound | Sarcoma (S180, U2OS) | - | 0.6-2.4 mM (inhibits viability) | Cell Viability Assay | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
For suspension cells, seed cells at an appropriate density as recommended for your cell line.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Assessing PRMT1 Activity by Western Blotting
This protocol describes how to measure the effect of this compound on the methylation of a known PRMT1 substrate.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the methylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound or vehicle for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a protein assay kit.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (unmethylated) form of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the methylated substrate signal to the total substrate and loading control to determine the relative change in methylation.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key concepts related to this compound.
Caption: PRMT1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AMI-1 stability and degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of AMI-1 in cell culture media. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It primarily targets PRMT1, the predominant type I protein arginine methyltransferase, which is responsible for the majority of arginine methylation in mammalian cells. By inhibiting PRMT1, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. This disruption of protein methylation affects various cellular processes, including gene transcription, signal transduction, and DNA damage repair.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Stock solutions of this compound are typically prepared in DMSO. For these stock solutions, it is recommended to store them in aliquots at -80°C to maintain stability for up to one year. Avoid repeated freeze-thaw cycles. When preparing a working solution in an aqueous buffer like PBS, it is advised to use it immediately for optimal results.
Q3: What is the stability of this compound in cell culture media?
Currently, there is limited publicly available quantitative data specifically detailing the half-life and degradation rate of this compound in common cell culture media such as DMEM or RPMI at 37°C. The stability of small molecules in culture media can be influenced by factors such as temperature, pH, and the presence of media components and serum. It is recommended to empirically determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: How can I prepare a working solution of this compound for cell culture experiments?
It is advisable to first prepare a concentrated stock solution of this compound in a sterile, anhydrous solvent like DMSO. For cell culture applications, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. To prepare the working solution, the DMSO stock can be diluted directly into the pre-warmed cell culture medium to the desired final concentration. Ensure thorough mixing to achieve a homogeneous solution.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium. - The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is too high, leading to precipitation upon dilution in the aqueous medium. - Interaction with components in the cell culture medium or serum.[1][2] | - Prepare a fresh, lower concentration stock solution in DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is minimal (ideally <0.1%). - Test the solubility of this compound in your specific cell culture medium (with and without serum) before conducting the experiment. - Warm the medium to 37°C before adding the this compound stock solution and mix gently.[3] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the cell culture medium over the course of the experiment. - Potential off-target effects of this compound.[4] - Variability in cell health or culture conditions. | - Perform a stability test of this compound under your experimental conditions (see "Experimental Protocols" section). - Consider including control experiments to assess potential off-target effects. This could involve using a structurally different PRMT1 inhibitor or a rescue experiment if a specific downstream target is known. - Ensure consistent cell seeding density, passage number, and overall cell health. |
| Cells show signs of toxicity (e.g., reduced viability, altered morphology). | - The concentration of this compound used is too high. - The concentration of the solvent (e.g., DMSO) is toxic to the cells. - The cells are particularly sensitive to the inhibition of PRMT1. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. The IC50 value for this compound's effect on cell viability can vary between cell lines.[5] - Ensure the final solvent concentration is below the toxic threshold for your cells. - Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI), with and without serum supplementation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-MS system
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) and in PBS to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint 0: Immediately after preparing the working solutions, take an aliquot from each condition, and store it at -80°C until analysis. This will serve as your baseline (T=0) measurement.
-
Incubation: Incubate the remaining working solutions at 37°C in a cell culture incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each condition and store them at -80°C.
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of this compound under your experimental conditions.
Signaling Pathways and Visualizations
This compound, by inhibiting PRMT1, can modulate several downstream signaling pathways critical for cell proliferation, survival, and immune response.
PRMT1 Downstream Signaling Network
Inhibition of PRMT1 by this compound can impact multiple signaling pathways. PRMT1 methylates various substrates, leading to the activation or repression of different cellular processes. For instance, PRMT1 can influence the PI3K-Akt pathway, which is crucial for cell survival and growth.[5][6] It also plays a role in regulating transcription factors such as NF-κB and STAT3, which are key mediators of inflammation and cancer.[7][8][9][10][11] Furthermore, PRMT1 can modulate the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA.[12][13][14][15][16]
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the key steps for determining the stability of this compound in cell culture media. This process is crucial for ensuring the reliability and reproducibility of your experimental results.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB/STAT3/PI3K signaling crosstalk in iMycEμ B lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKK/NF-κB and STAT3 pathways: central signalling hubs in inflammation-mediated tumour promotion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AMI-1 Toxicity in Primary Cells
Welcome to the technical support center for AMI-1, a potent inhibitor of Protein Arginine Methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the toxicity of this compound in primary cell cultures, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It primarily targets PRMT1, a major enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. By blocking the substrate-binding site of PRMTs, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, thereby modulating various cellular processes including signal transduction, gene transcription, and DNA repair.
Q2: Why is this compound toxic to primary cells?
A2: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines because they more closely resemble the in vivo environment. The toxicity of this compound in primary cells can stem from several factors:
-
On-target toxicity: PRMT1 plays a crucial role in the survival and function of normal cells. Inhibition of its activity can disrupt essential cellular processes, leading to cell death.
-
Off-target effects: At higher concentrations, this compound may inhibit other essential cellular proteins, leading to unintended toxic effects.
-
Experimental conditions: Factors such as the concentration of this compound, duration of exposure, cell density, and the solvent used can all contribute to cytotoxicity.
Q3: What are the visible signs of this compound toxicity in primary cell cultures?
A3: Signs of this compound toxicity can vary between cell types but often include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Induction of apoptosis or necrosis, which can be confirmed by specific assays.
Q4: What is a recommended starting concentration range for this compound in primary cells?
A4: The optimal, non-toxic working concentration of this compound is highly dependent on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. As a general starting point, a range of 1 µM to 50 µM can be considered. However, for sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 µM to 10 µM).
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in primary cell cultures.
| Issue | Potential Cause | Recommendation |
| High cell death observed even at low this compound concentrations. | 1. High sensitivity of the primary cell type: Some primary cells are inherently more sensitive to PRMT inhibition. 2. Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, especially at higher concentrations. 3. Poor initial cell health: Primary cells that are stressed or have low viability before treatment are more susceptible to toxicity. | 1. Perform a thorough dose-response curve: Start with a very low concentration (e.g., 0.01 µM) and titrate upwards to identify a narrow non-toxic window. 2. Minimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the solvent alone at the same final concentration). 3. Ensure high cell quality: Use freshly isolated or properly cryopreserved primary cells with high initial viability. Allow cells to recover and adhere fully before starting the treatment. |
| Inconsistent results between experiments. | 1. Variability in primary cell donors: Primary cells from different donors can exhibit significant biological variability. 2. Inconsistent cell seeding density: Cell density can influence the cellular response to a compound. 3. Instability of this compound in culture medium: The compound may degrade over long incubation periods. | 1. Pool donors or use a single donor: If possible, pool cells from multiple donors to average out variability. For consistency, use cells from the same donor for a set of comparative experiments. 2. Standardize cell seeding: Use a consistent and optimal seeding density for your primary cell type in all experiments. 3. Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Consider the stability of this compound in your specific culture medium and refresh the medium with fresh compound if necessary for long-term experiments. |
| Desired biological effect is not observed, even at higher concentrations. | 1. Sub-optimal treatment duration: The incubation time may be too short for the desired effect to manifest. 2. Compound inactivity: The this compound stock solution may have degraded. 3. Low PRMT1 expression or activity in the cell type: The target pathway may not be sufficiently active in your primary cells. | 1. Perform a time-course experiment: Evaluate the effect of this compound at several time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 2. Use a fresh stock of this compound: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment. 3. Confirm target presence and activity: Verify the expression and baseline activity of PRMT1 in your primary cell model using techniques like Western blot or an enzyme activity assay. |
Quantitative Data Summary
Obtaining precise non-toxic concentrations for this compound requires empirical determination for each primary cell type. The following table provides a general guideline for starting concentrations and reported IC₅₀ values. It is imperative to perform a dose-response curve for your specific primary cells.
| Parameter | This compound Concentration | Cell Type / Target | Reference / Note |
| IC₅₀ (Inhibition of PRMT1) | 8.8 µM | Human PRMT1 (cell-free assay) | [1] |
| IC₅₀ (Inhibition of yeast Hmt1p) | 3.0 µM | Yeast Hmt1p (cell-free assay) | [1] |
| IC₅₀ (Inhibition of HIV-1 RT) | 5 µM | HIV-1 Reverse Transcriptase | [1] |
| Suggested Starting Range (Primary Cells) | 0.1 µM - 50 µM | General Primary Cells | Empirically determine optimal concentration. |
| Example Effective Concentration (Cancer Cells) | 0.6 mM - 2.4 mM | Sarcoma cells (S180 and U2OS) | [2] Note: Cancer cells may tolerate higher concentrations. |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the concentration range of this compound that is effective for PRMT1 inhibition while minimizing cytotoxicity in your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic or semi-logarithmic series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Vehicle Control: Include a vehicle control group that receives the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), based on your experimental design.
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the CC₅₀ (50% cytotoxic concentration) and select a working concentration that shows minimal toxicity while being in the expected effective range for PRMT1 inhibition.
Protocol 2: Time-Course Experiment to Optimize Treatment Duration
This protocol helps to determine the optimal incubation time for this compound to achieve the desired biological effect without causing excessive toxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound at a pre-determined, non-toxic concentration
-
Multiple cell culture plates (e.g., 24-well or 96-well)
-
Reagents for your specific endpoint assay (e.g., RNA/protein extraction, immunofluorescence)
-
Cell viability assay kit
Methodology:
-
Cell Seeding: Seed your primary cells in multiple plates at a consistent density.
-
Treatment: Treat the cells with the chosen non-toxic concentration of this compound. Include a vehicle control group.
-
Time-Point Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), harvest the cells from one set of plates for your endpoint analysis (e.g., gene expression, protein methylation).
-
Assess Cell Viability: At each time point, also assess cell viability in a parallel set of wells to monitor for delayed toxicity.
-
Data Analysis: Analyze your endpoint of interest at each time point to determine the shortest exposure time that produces the desired biological effect. Correlate this with the viability data to ensure the chosen time point has minimal impact on cell health.
Visualizations
References
Common pitfalls to avoid when using AMI-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMI-1, a potent inhibitor of protein arginine N-methyltransferases (PRMTs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, the enzyme responsible for the majority of arginine methylation in mammals.[2][3] this compound exerts its inhibitory effect by blocking the binding of peptide substrates to the enzyme, without competing for the S-adenosylmethionine (SAM) binding site.[1]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target enzyme and the assay conditions. Reported values are summarized in the table below.
Q3: Is this compound specific to PRMT1?
A3: While this compound is a potent inhibitor of PRMT1, it is not entirely specific and can inhibit other PRMTs, including both Type I and Type II enzymes.[1] It has been shown to inhibit PRMT3, PRMT4, and PRMT6.[4] Therefore, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q4: What are the known off-target effects of this compound?
A4: Besides inhibiting multiple PRMTs, this compound has been reported to inhibit HIV-1 reverse transcriptase with an IC50 of 5.0 μM.[4] It is essential to consider these off-target activities when interpreting experimental results.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare concentrated stock solutions (e.g., 10-20 mg/mL), aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. For short-term storage (up to one month), stock solutions can be kept at -20°C.[5][6] When preparing working solutions, it is crucial to use fresh DMSO, as moisture can reduce the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
-
Potential Cause: The final concentration of this compound in your aqueous buffer or cell culture medium exceeds its solubility limit. The final DMSO concentration might also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can be toxic to cells.[7]
-
Sonication: Briefly sonicate your final working solution to help dissolve any small precipitates.
-
Fresh Solution: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Issue 2: I am not observing the expected inhibitory effect of this compound on my target protein.
-
Potential Cause: The concentration of this compound may be too low, the incubation time too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
-
Confirm Compound Activity: Test your this compound stock on a known sensitive cell line or in an in vitro methyltransferase assay to confirm its activity.
-
Proper Storage: Ensure your this compound stock solutions have been stored correctly to prevent degradation.
-
Issue 3: I am observing unexpected or inconsistent results.
-
Potential Cause: Off-target effects of this compound or variability in experimental conditions.
-
Troubleshooting Steps:
-
Negative Control: Include a vehicle control (DMSO) in all experiments at the same final concentration as the this compound treated samples.
-
Alternative Inhibitor: If possible, use another PRMT inhibitor with a different mechanism of action to confirm that the observed phenotype is due to PRMT inhibition.
-
Rescue Experiment: If you have a PRMT1-overexpressing cell line, you can perform a rescue experiment to see if the effects of this compound are reversed.
-
Monitor Off-Target Pathways: If you suspect a specific off-target effect, use assays to monitor the activity of that pathway.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target Enzyme | IC50 (µM) | Reference |
| Human PRMT1 | 8.8 | [5] |
| Yeast Hmt1p | 3.0 | [5] |
| Rhabdomyosarcoma (Rh30) | 129.9 | [1] |
| Rhabdomyosarcoma (RD) | 123.9 | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 20 mg/mL (39.64 mM) | 1 year at -80°C, 1 month at -20°C | [5] |
| Water | Insoluble | Not Recommended |
Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare this compound Working Solution: Prepare a 2X working solution of this compound in your complete cell culture medium from a concentrated DMSO stock. For example, to achieve a final concentration of 10 µM, prepare a 20 µM solution. Ensure the final DMSO concentration in the well will be below 0.5%.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X this compound working solution and fresh medium to each well. For the vehicle control, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., western blotting, viability assay).
Protocol 2: Western Blotting for Histone H4 Arginine 3 Methylation (H4R3me2a)
-
Cell Lysis: After treating cells with this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for asymmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2a) overnight at 4°C with gentle agitation. A primary antibody against total Histone H4 should be used as a loading control on a separate blot or after stripping the first one.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the H4R3me2a signal relative to the total H4 signal in this compound treated samples indicates successful inhibition of PRMT1.
Visualizations
References
- 1. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity, and Function of PRMT1 [mdpi.com]
- 3. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Phenotypes After AMI-1 Treatment
Welcome to the technical support center for AMI-1, a broad-spectrum inhibitor of protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes following this compound treatment. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions by blocking the binding of peptide substrates to a range of PRMTs, including both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) enzymes. This inhibition is not competitive with the S-adenosylmethionine (AdoMet) binding site. By inhibiting PRMTs, this compound prevents the methylation of arginine residues on histone and non-histone proteins, which are critical post-translational modifications involved in a wide array of cellular processes.
Q2: My cells are not dying after this compound treatment, and in some cases, appear to have differentiated. Is this an expected outcome?
While this compound is often reported to induce apoptosis and reduce cell viability in cancer cell lines, observing a lack of cell death or even signs of differentiation is an unexpected but documented phenotype.[1] For instance, treatment of colon cancer cells with a PRMT1 inhibitor has been shown to induce a differentiated phenotype rather than apoptosis.[1]
Possible Explanations & Troubleshooting:
-
Cell-Type Specificity: The cellular context, including the specific signaling pathways active in your cell line, can dictate the response to PRMT inhibition. Some cell lines may be less dependent on PRMT activity for survival and more prone to differentiation upon its inhibition.
-
Off-Target Effects: While this compound is a PRMT inhibitor, it may have off-target effects that could promote survival or differentiation in certain contexts.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses.
Recommendations:
-
Confirm PRMT Inhibition: Verify that this compound is inhibiting PRMT activity in your cells using a Western blot to assess the levels of asymmetric dimethylarginine (ADMA) on known PRMT substrates (see Protocol 2).
-
Assess Differentiation Markers: If you suspect differentiation, analyze the expression of cell-type-specific differentiation markers by qPCR or Western blot.
-
Evaluate Cell Cycle Arrest: An unexpected phenotype could be linked to cell cycle arrest. Perform a cell cycle analysis to determine if cells are accumulating in a specific phase (see Protocol 4). For example, this compound in combination with cisplatin has been shown to induce G1 arrest in A549 lung cancer cells.[2]
Q3: I am observing a paradoxical increase in the phosphorylation of a signaling protein after this compound treatment. How is this possible?
Inhibition of PRMTs can lead to complex and sometimes counterintuitive effects on signaling pathways. PRMTs regulate numerous signaling molecules, and their inhibition can disrupt feedback loops and crosstalk between pathways.
Possible Explanations & Troubleshooting:
-
Feedback Loop Disruption: PRMTs can methylate components of signaling pathways, sometimes leading to their inactivation. Inhibition of this methylation could therefore result in the sustained activation or phosphorylation of a downstream target.
-
Crosstalk with Other Pathways: Blocking one pathway can lead to the compensatory activation of another. For instance, PRMTs are known to influence the PI3K/Akt, JAK/STAT, and NF-κB signaling pathways.
Recommendations:
-
Pathway Analysis: Use pathway-specific inhibitors or activators in combination with this compound to dissect the signaling cascade.
-
Phospho-Protein Array: To get a broader view of the signaling changes, consider using a phospho-protein array to simultaneously assess the phosphorylation status of multiple signaling proteins.
-
Consult Pathway Diagrams: Refer to the signaling pathway diagrams below to understand the known interactions of PRMTs with various signaling cascades.
Troubleshooting Guide
| Observed Problem | Possible Cause | Recommended Troubleshooting Steps |
| High variability in IC50 values | Inconsistent assay conditions (pH, temperature), inhibitor instability or insolubility, poor quality of reagents. | Verify and standardize assay buffer pH and temperature. Prepare fresh this compound stock solutions in DMSO and ensure complete dissolution. Use high-quality, fresh enzyme, substrate, and co-factors. |
| Potent in biochemical assays, but weak or no effect in cell-based assays | Poor cell permeability, efflux by cellular transporters, rapid metabolism of this compound. | Determine the cell permeability of this compound in your cell line. Conduct a time-course experiment to find the optimal treatment duration. |
| Unexpected cell survival or proliferation | Cell line insensitivity to PRMT inhibition, activation of compensatory survival pathways. | Confirm PRMT expression in your cell line. Use a known sensitive cell line as a positive control. Investigate the activation of survival pathways like PI3K/Akt or MAPK. |
| Paradoxical increase in a specific histone methylation mark | Off-target inhibition of a demethylase, or compensatory upregulation of another PRMT. | Use a more specific inhibitor for the PRMT of interest, if available. Analyze the expression levels of other PRMTs by qPCR or Western blot. |
Quantitative Data on this compound Effects
The following tables summarize quantitative data on the effects of this compound from various studies. Note that IC50 values can vary significantly depending on the cell line and assay conditions.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | PRMT1 activity | 8.8 | Selleck Chemicals |
| Yeast (Hmt1p) | N/A | HMT activity | 3.0 | Selleck Chemicals |
| S180 | Sarcoma | Cell Viability | ~1.2-2.4 mM (at 48-72h) | MedchemExpress |
| U2OS | Osteosarcoma | Cell Viability | ~0.6-2.4 mM (at 48-96h) | MedchemExpress |
Table 2: Dose-Response of this compound on Apoptosis
| Cell Line | Concentration of this compound | Treatment Duration | % Apoptotic Cells (relative to control) | Reference |
| S180 | 1.2 mM | 48 h | Increased | MedchemExpress |
| S180 | 2.4 mM | 48 h | Further Increased | MedchemExpress |
| A549 (with Cisplatin) | 10 µM | 48 h | Increased Sub-G1 population | ResearchGate |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (in combination with Cisplatin)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 55.14 | 28.33 | 16.53 | ResearchGate |
| This compound (10 µM) + Cisplatin | 40.66 | 29.72 | 29.62 | ResearchGate |
Key Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Asymmetric Dimethylarginine (ADMA)
This protocol is to confirm the inhibitory activity of this compound on PRMTs by detecting changes in global ADMA levels.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADMA (e.g., anti-dimethyl-Arginine, asymmetric)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal loading.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by PRMTs and a general workflow for troubleshooting unexpected results with this compound.
References
AMI-1 half-life in vivo and in vitro
Welcome to the technical support center for AMI-1, a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on determining its in vivo and in vitro half-life.
This compound Properties
| Property | Value | References |
| Target | Protein Arginine N-Methyltransferases (PRMTs) | [1][2] |
| IC50 | 8.8 µM (human PRMT1), 3.0 µM (yeast-Hmt1p) | [3][4] |
| Molecular Weight | 548.45 g/mol (disodium salt) | [3] |
| Solubility | DMSO: 100 mg/mL (182.33 mM), Water: 22 mg/mL | [3] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent, 1 month at -20°C in solvent | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[5] This can be triggered by exposure to light, air, or impurities in the solvent.[5] It is recommended to prepare fresh solutions and assess the compound's integrity before proceeding with experiments.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?
This is a common issue with hydrophobic compounds.[6][7][8] Here are some troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of this compound might have been exceeded. Try using a lower final concentration in your assay.[6]
-
Optimize DMSO concentration: While it's crucial to keep the final DMSO concentration low in cell-based assays (ideally <0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility.[6] Always include a vehicle control with the same final DMSO concentration to check for any effects on your experimental system.[6]
-
Modify the dilution method: Instead of adding the aqueous solution directly to your DMSO stock, try adding the DMSO stock solution dropwise to the vortexing aqueous buffer or media.[7]
-
Adjust pH: The solubility of this compound may be pH-dependent. You can try experimenting with different pH values in your buffer system.[6]
Q3: I am seeing inconsistent results with my this compound experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound instability: this compound may be degrading in your stock solution or assay medium.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles and to prepare fresh working solutions for each experiment.[3]
-
Precipitation: As mentioned above, precipitation can lead to a lower effective concentration of the inhibitor.
-
Assay variability: Ensure all assay components are properly controlled and that your experimental setup is consistent between replicates and experiments.[9]
Q4: How can I test the stability of my this compound solution?
You can perform a simple stability test using an analytical method like HPLC.[5]
-
Prepare a fresh solution of this compound in your desired solvent.
-
Immediately analyze an aliquot (T=0) to get a baseline reading of the peak area corresponding to this compound.[5]
-
Store the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 1, 4, 8, 24 hours), take another aliquot and re-analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.[5]
Q5: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of PRMTs, it has been reported to have other activities, such as inhibiting HIV-1 reverse transcriptase polymerase activity.[2][3] When interpreting your results, it is important to consider potential off-target effects. Running appropriate controls, such as using a structurally distinct PRMT inhibitor, can help to validate that the observed phenotype is due to the inhibition of PRMTs.
Experimental Protocols
In Vitro Half-Life Determination in Cell Culture
This protocol is designed to measure the stability of this compound in the presence of cultured cells.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (or other suitable solvent for this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
LC-MS/MS or HPLC system for analysis
Methodology:
-
Cell Plating: Plate your cells at a desired density in multi-well plates and allow them to adhere overnight.
-
This compound Treatment: Prepare a working solution of this compound in complete culture medium. The final DMSO concentration should be kept to a minimum (e.g., <0.1%). Replace the existing medium in the wells with the this compound containing medium.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell culture supernatant (medium) and the cell lysate.
-
For the supernatant, collect an aliquot of the medium.
-
For the cell lysate, wash the cells with ice-cold PBS, then add lysis buffer.
-
-
Sample Preparation: Process the supernatant and lysate samples to precipitate proteins and extract this compound. This typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point. The in vitro half-life (t½) can be calculated from the slope of the natural log of the percent remaining versus time.
In Vivo Half-Life (Pharmacokinetic) Study in Rodents
This protocol outlines a typical pharmacokinetic study to determine the in vivo half-life of this compound.[10]
Materials:
-
This compound
-
A suitable vehicle for in vivo administration (e.g., PBS, saline with a co-solvent)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: Administer this compound to the animals, typically via intravenous (IV) injection for determining the elimination half-life.[10] A separate cohort can be dosed orally to determine bioavailability.[10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[10]
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), clearance, and volume of distribution.[10]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. admescope.com [admescope.com]
Technical Support Center: Ensuring Complete Inhibition of PRMT1 with AMI-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of AMI-1 to achieve complete inhibition of Protein Arginine Methyltransferase 1 (PRMT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PRMT1?
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, thereby preventing the transfer of a methyl group.[1] While it is commonly used to target PRMT1, it is important to note that this compound is a pan-PRMT inhibitor, meaning it can also inhibit other PRMTs.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The IC50 of this compound for human PRMT1 is approximately 8.8 μM in biochemical assays.[1] However, the optimal concentration for complete inhibition in cell-based assays can vary depending on the cell line and experimental conditions. For example, in rhabdomyosarcoma cell lines Rh30 and RD, the IC50 values were determined to be 129.9 µM and 123.9 µM, respectively, after 72 hours of treatment.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for cellular assays is 10-100 µM.
Q3: How can I confirm that PRMT1 is fully inhibited in my cells?
The most common method is to perform a Western blot to detect the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a primary and specific substrate of PRMT1.[2] Complete inhibition of PRMT1 should result in a significant reduction of the H4R3me2a mark. It is crucial to include a loading control, such as total Histone H4 or another housekeeping protein, to ensure equal protein loading.
Q4: What are the potential off-target effects of this compound?
This compound is known to inhibit other PRMTs, including PRMT3, PRMT4, PRMT5, and PRMT6.[1][4] It is also a potent scavenger of superoxide, which is independent of its methyltransferase inhibitory activity.[5] Researchers should be aware of these potential off-target effects when interpreting their results. Using a secondary, structurally different PRMT1 inhibitor or genetic approaches like siRNA or CRISPR/Cas9 to validate findings is recommended.[6]
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7] For long-term storage, it is recommended to store the DMSO stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[7] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of PRMT1 activity observed.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Potential Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent.
-
Solution: Perform a dose-response curve starting from 10 µM up to 200 µM to determine the optimal concentration for your specific cell line.[3]
-
-
Insufficient Treatment Duration: The time required to observe a significant decrease in methylation can vary.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1]
-
-
Poor Solubility: this compound may precipitate in aqueous solutions if not prepared correctly.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting into pre-warmed (37°C) cell culture medium. Vortex the working solution gently before adding it to the cells.
-
-
Compound Instability: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound.
-
Solution: Prepare fresh stock solutions from powder. Aliquot the stock solution to minimize freeze-thaw cycles.[7]
-
Problem 2: High background or unexpected results in Western blots for H4R3me2a.
-
Antibody Specificity: The primary antibody may not be specific for H4R3me2a.
-
Solution: Use a well-validated antibody for H4R3me2a. Include positive (e.g., lysate from untreated cells with high PRMT1 expression) and negative (e.g., lysate from PRMT1 knockdown cells) controls to verify antibody specificity.
-
-
Histone Extraction: Inefficient histone extraction can lead to weak signals.
-
Solution: Use an acid extraction protocol specifically for histones to enrich your sample.
-
-
Blocking and Washing: Inadequate blocking or washing can result in high background.
-
Solution: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[8] Ensure thorough washing with TBST between antibody incubations.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| Human PRMT1 | 8.8 µM | Biochemical | [1] |
| Yeast-Hmt1p | 3.0 µM | Biochemical | [1] |
| Rh30 cells | 129.9 µM | Cell viability (72h) | [3] |
| RD cells | 123.9 µM | Cell viability (72h) | [3] |
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition | Note | Reference |
| PRMT1 | Yes | Type I PRMT | [1] |
| PRMT3 | Yes | Type I PRMT | [1] |
| PRMT4 | Yes | Type I PRMT | [1] |
| PRMT5 | Yes | Type II PRMT | [1] |
| PRMT6 | Yes | Type I PRMT | [1] |
| Lysine Methyltransferases | No | - | [1] |
| eNOS/iNOS | No | NADPH-dependent enzymes | [5] |
Experimental Protocols
Protocol 1: Western Blot for H4R3me2a
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound at the desired concentration and for the optimal duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H₂SO₄.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 10-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for H4R3me2a (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against total Histone H4 as a loading control.
-
Protocol 2: In Vitro PRMT1 Radiometric Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in methylation buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT):
-
Recombinant human PRMT1 enzyme (e.g., 1 µg).
-
Histone H4 peptide substrate (e.g., 5 µg).
-
This compound at various concentrations (or DMSO as a vehicle control).
-
-
-
Initiation and Incubation:
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for 1 hour.[10]
-
-
Stopping the Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled methylated substrate by autoradiography.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. bio-rad.com [bio-rad.com]
- 10. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of AMI-1: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of protein arginine methyltransferases (PRMTs), AMI-1 has long been a tool of interest. As a cell-permeable and reversible inhibitor of PRMTs, its ability to block the binding of peptide substrates offers a valuable method for studying the downstream effects of arginine methylation. However, the landscape of PRMT inhibitors is continually evolving, with newer, more potent, and selective compounds emerging. This guide provides a comprehensive comparison of this compound with several alternatives, supported by experimental data and detailed protocols to validate their inhibitory activity.
Mechanism of Action: The PRMT Signaling Pathway
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including signal transduction, gene transcription, and RNA processing. This process is catalyzed by a family of enzymes known as PRMTs, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. There are three main types of PRMTs based on the methylation state they produce. Type I PRMTs (e.g., PRMT1, PRMT3, PRMT4/CARM1, PRMT6, PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA). Type II PRMTs (e.g., PRMT5) produce symmetric dimethylarginine (SDMA), while Type III PRMTs (e.g., PRMT7) only perform monomethylation. This compound primarily inhibits Type I PRMTs, with a notable effect on PRMT1.[1]
References
A Head-to-Head Comparison of PRMT1 Inhibitors: AMI-1 vs. GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1): AMI-1 and GSK3368715. PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA damage repair.[1] Its dysregulation is implicated in several diseases, particularly cancer, making it a compelling therapeutic target.[2] This document aims to objectively compare the performance of this compound and GSK3368715, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | GSK3368715 |
| Primary Target | Pan-PRMT inhibitor (Type I and Type II) | Selective Type I PRMT inhibitor |
| Potency (IC50 for PRMT1) | 8.8 µM[3][4] | 3.1 nM[5] |
| Mechanism of Action | Blocks peptide-substrate binding[3] | S-adenosyl-L-methionine (SAM) uncompetitive[5][6] |
| Cell Permeability | Cell-permeable[3] | Orally active[5] |
| Clinical Development | Preclinical research tool | Phase 1 trial terminated due to safety concerns[7][8] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK3368715, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Inhibitory Activity (IC50/Ki)
| Inhibitor | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT8 | PRMT5 | Reference |
| This compound | 8.8 µM (IC50) | - | - | - | - | Inhibits | [3][9] |
| GSK3368715 | 3.1 nM (IC50) | 48 nM (IC50) | 1148 nM (IC50) | 5.7 nM (IC50) | 1.7 nM (IC50) | >20,408 nM | [5] |
| GSK3368715 | 1.5 - 81 nM (Ki app) for Type I PRMTs | [10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Assay Type | Effect | Concentration | Reference |
| This compound | S180 and U2OS sarcoma cells | Cell Viability | Inhibits cell viability in a time- and dose-dependent manner | 0.6-2.4 mM | [3][9] |
| This compound | HeLa cells | Cellular Methylation | Inhibits methylation of GFP-Npl3 and endogenous PRMT1-like activity | - | [4] |
| GSK3368715 | 249 cancer cell lines | Growth Inhibition | ≥50% growth inhibition in the majority of cell lines | - | [5] |
| GSK3368715 | Toledo DLBCL cells | Cytotoxicity | gIC50 of 59 nM | 59 nM | |
| GSK3368715 | BxPC3 pancreatic cancer xenograft | Tumor Growth Inhibition | Significant dose-dependent inhibition | 150-300 mg/kg | [5] |
Mechanism of Action
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[3] It exerts its inhibitory effect by blocking the binding of the peptide substrate to the enzyme.[3] this compound is considered a pan-PRMT inhibitor as it has been shown to inhibit both Type I (PRMT1, 3, 4, and 6) and Type II (PRMT5) PRMTs.[9]
GSK3368715 is a potent, orally active, and reversible inhibitor of Type I PRMTs.[5][6] It acts via an S-adenosyl-L-methionine (SAM)-uncompetitive mechanism, meaning it binds to the enzyme-substrate complex.[6] This leads to a global shift in arginine methylation, with a decrease in asymmetric dimethylarginine (ADMA) and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[10]
Signaling Pathways
PRMT1 is a critical regulator of several signaling pathways implicated in cancer. Inhibition of PRMT1 by this compound or GSK3368715 can modulate these pathways.
PRMT1 in EGFR and Wnt Signaling
PRMT1 has been shown to regulate both the Epidermal Growth Factor Receptor (EGFR) and the Wnt signaling pathways.[3][11] PRMT1 can methylate EGFR, enhancing its activation, and can also regulate the transcription of EGFR.[11][12][13] In the canonical Wnt pathway, PRMT1's role can be either activating or inhibitory depending on the specific substrate it methylates.[11][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments.
In Vitro PRMT1 Enzymatic Assay (Radiometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PRMT1.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA)
-
Inhibitor (this compound or GSK3368715) dissolved in DMSO
-
96-well plate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
In a 96-well plate, add the PRMT1 enzyme to the reaction buffer.
-
Add the inhibitor dilutions or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 60 minutes at room temperature) to allow for inhibitor binding.[10]
-
Initiate the methylation reaction by adding the histone H4 peptide substrate and [³H]-SAM.[10]
-
Incubate the reaction for a specific time (e.g., 60 minutes at 30°C).[15][16]
-
Stop the reaction (e.g., by adding SDS loading buffer).[15][16]
-
Spot the reaction mixture onto phosphocellulose filter paper or separate by SDS-PAGE.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular PRMT1 Target Engagement Assay (Western Blot)
This assay assesses the ability of an inhibitor to modulate PRMT1 activity within a cellular context by measuring the methylation status of a known substrate.
Materials:
-
Cancer cell line with high basal levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), e.g., MCF7.[17]
-
Inhibitor (this compound or GSK3368715)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-H4R3me2a, anti-total Histone H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor or vehicle control for a specified time (e.g., 48 hours).[10]
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the methylation mark (e.g., H4R3me2a) and a loading control (e.g., total H4) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent detection system.
-
Quantify the band intensities to determine the relative change in the methylation mark upon inhibitor treatment.
Summary and Conclusion
This compound and GSK3368715 are both valuable tools for studying the function of PRMT1, but they have distinct properties that make them suitable for different research applications.
This compound serves as a useful tool for initial studies on the broader effects of PRMT inhibition due to its pan-inhibitor profile. Its micromolar potency makes it less suitable for in vivo studies or applications requiring high selectivity.
GSK3368715 is a highly potent and selective inhibitor of Type I PRMTs, making it an excellent choice for studies focused on the specific roles of these enzymes. Its high potency allows for its use at low nanomolar concentrations in cellular assays and its oral bioavailability has enabled in vivo studies. However, its clinical development was halted due to safety concerns, a factor to consider when interpreting results in a translational context.[7]
For researchers aiming to specifically dissect the role of Type I PRMTs, particularly PRMT1, GSK3368715 is the superior choice due to its potency and selectivity. For broader studies on the effects of inhibiting multiple PRMTs, this compound can be a cost-effective initial tool. The selection of the appropriate inhibitor will ultimately depend on the specific research question and experimental design.
References
- 1. PRMT1 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Wnt activation promotes memory T cell polyfunctionality via epigenetic regulator PRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An essential role of PRMT1-mediated EGFR methylation in EGFR activation by ribonuclease 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
- 17. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Researcher's Guide to Negative Control Experiments for AMI-1 Treatment
For researchers, scientists, and drug development professionals investigating the effects of the protein arginine methyltransferase (PRMT) inhibitor, AMI-1, the inclusion of appropriate negative controls is paramount for the validation and interpretation of experimental data. This guide provides a comprehensive comparison of this compound treatment with its corresponding negative control—typically a vehicle control—and furnishes detailed experimental protocols and data to support your research endeavors.
This compound is a potent, cell-permeable, and reversible inhibitor of PRMTs, with notable activity against PRMT1.[1] It functions by blocking the binding of peptide substrates to the enzyme.[1] Given its mechanism of action, it is crucial to distinguish the specific effects of PRMT inhibition from any off-target or vehicle-related effects. The most common and accepted negative control for in vitro experiments involving this compound is the use of a vehicle control, which is the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO).
Data Presentation: this compound vs. Vehicle Control
The following tables summarize quantitative data from various studies, comparing the effects of this compound treatment to a vehicle control across different cellular assays.
| Cell Line | Assay | Treatment | Concentration (µM) | Duration (hours) | Result (% of Vehicle Control) | Reference |
| Rh30 (Rhabdomyosarcoma) | Cell Viability (WST-1) | This compound | 100 | 72 | ~55% | [2] |
| RD (Rhabdomyosarcoma) | Cell Viability (WST-1) | This compound | 100 | 72 | ~60% | [2] |
| Rh30 (Rhabdomyosarcoma) | Proliferation (BrdU) | This compound | 100 | 48 | ~60% | [2] |
| RD (Rhabdomyosarcoma) | Proliferation (BrdU) | This compound | 100 | 48 | ~70% | [2] |
| Rh30 (Rhabdomyosarcoma) | Clonogenicity | This compound | 100 | 21 days | ~40% | [3] |
| RD (Rhabdomyosarcoma) | Clonogenicity | This compound | 100 | 21 days | ~50% | [3] |
Table 1: Effect of this compound on Cell Viability, Proliferation, and Clonogenicity.
| Cell Line | Histone Mark | Treatment | Concentration (µM) | Duration (hours) | Result (Fold Change vs. Vehicle Control) | Reference |
| Rh30 (Rhabdomyosarcoma) | H3R2me2a | This compound | 100 | 48 | Decrease | [2] |
| RD (Rhabdomyosarcoma) | H3R2me2a | This compound | 100 | 48 | Decrease | [2] |
| Rh30 (Rhabdomyosarcoma) | H3R8me2s | This compound | 100 | 48 | Decrease | [2] |
| RD (Rhabdomyosarcoma) | H3R8me2s | This compound | 100 | 48 | Decrease | [2] |
| Rh30 (Rhabdomyosarcoma) | H3R17me2a | This compound | 100 | 48 | Decrease | [2] |
| RD (Rhabdomyosarcoma) | H3R17me2a | This compound | 100 | 48 | Decrease | [2] |
| Rh30 (Rhabdomyosarcoma) | H4R3me2a | This compound | 100 | 48 | Decrease | [2] |
| RD (Rhabdomyosarcoma) | H4R3me2a | This compound | 100 | 48 | Decrease | [2] |
Table 2: Effect of this compound on Histone Arginine Methylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-1)
This protocol is adapted from a study on rhabdomyosarcoma cells.[2][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the experimental wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Histone Methylation
This protocol is a generalized procedure for the detection of histone modifications, adapted from several sources.[5][6]
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Perform acid extraction of histones or use a commercial kit for histone isolation.
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Mix 15-20 µg of histone extract with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For small histone proteins, a 0.2 µm pore size membrane is recommended.
-
Perform the transfer at 100V for 1 hour or overnight at 30V in a cold room.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a) diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control such as total Histone H3 or H4.
-
Apoptosis Assay (Annexin V/PI Staining)
This is a general protocol for assessing apoptosis by flow cytometry.[7][8][9]
-
Cell Treatment: Seed and treat cells with this compound or vehicle control as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Mandatory Visualization
PRMT1 Signaling Pathway
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Treatment and Negative Control
Caption: Workflow for comparing this compound treatment to a vehicle negative control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMI-1 Specificity for PRMT1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the inhibitory activity of AMI-1 against Protein Arginine Methyltransferase 1 (PRMT1) and other PRMT family members, supported by experimental data and detailed protocols.
This compound is widely recognized in the scientific literature as a pan-inhibitor of protein arginine methyltransferases (PRMTs), demonstrating activity against multiple members of this enzyme family rather than specific inhibition of PRMT1.[1][2][3] Experimental evidence, particularly from in vitro enzyme activity assays, is crucial for validating the specificity profile of any inhibitor. This guide aims to present the available data to allow for an informed assessment of this compound's utility in studying PRMT1.
In Vitro Inhibitory Activity of this compound against PRMTs
| PRMT Isoform | Type | This compound IC50 (µM) | Reference |
| PRMT1 | I | 8.8 | [1] |
| PRMT3 | I | Data not available | |
| PRMT4 (CARM1) | I | Data not available | |
| PRMT5 | II | Inhibition observed, but specific IC50 not consistently reported | [1][4] |
| PRMT6 | I | Data not available | |
| PRMT8 | I | Data not available |
Note: The absence of a specific IC50 value indicates that this data was not found in the reviewed literature.
The available data indicates that this compound inhibits PRMT1 with an IC50 of 8.8 µM.[1] While it is known to inhibit other Type I and Type II PRMTs, such as PRMT3, PRMT4, PRMT5, and PRMT6, specific and comparative IC50 values are not consistently reported in the literature, making a direct and comprehensive comparison of its potency across the entire PRMT family challenging.[1]
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess PRMT inhibition.
Radioactive Methyltransferase Assay (Filter Paper Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by a PRMT enzyme.
Materials:
-
Purified recombinant PRMT enzyme (e.g., PRMT1)
-
Histone or peptide substrate (e.g., Histone H4)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, substrate, and assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for PRMT1 Activity
This method assesses the ability of an inhibitor to block PRMT1 activity within a cellular context by measuring the methylation of a known PRMT1 substrate.
Materials:
-
Cell line with detectable PRMT1 activity (e.g., MCF7)
-
This compound or other test compounds
-
Cell lysis buffer
-
Primary antibody specific for the methylated substrate (e.g., anti-asymmetric dimethylarginine)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-histone H3)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot reagents and equipment
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specific duration (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the methylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to normalize the data.
-
Quantify the band intensities and calculate the reduction in substrate methylation as a function of this compound concentration to determine its cellular efficacy.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PRMT1 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship in determining inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 4. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Comparative Analysis of its Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methyltransferase inhibitor AMI-1 with other alternatives, focusing on its cross-reactivity. The information is supported by experimental data to help researchers make informed decisions for their studies.
Introduction to this compound
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, rather than competing with the S-adenosylmethionine (SAM) cofactor binding site.[1] This mechanism of action distinguishes it from many other methyltransferase inhibitors. This compound has been shown to inhibit both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) protein arginine methyltransferases.[1] It is often described as being specific for arginine methyltransferases with minimal effects on lysine methyltransferases.[1]
Comparative Analysis of Inhibitory Activity
To evaluate the cross-reactivity of this compound, its inhibitory activity against a panel of protein arginine methyltransferases (PRMTs) and protein lysine methyltransferases (KMTs) is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | Enzyme Class | Substrate Type | IC50 (µM) | Reference |
| Human PRMT1 | Protein Arginine Methyltransferase (Type I) | Arginine | 8.8 | [1][2] |
| Yeast Hmt1p | Protein Arginine Methyltransferase (Type I) | Arginine | 3.0 | [1][2] |
| Human PRMT3 | Protein Arginine Methyltransferase (Type I) | Arginine | Data not available | |
| Human PRMT4 (CARM1) | Protein Arginine Methyltransferase (Type I) | Arginine | Data not available | |
| Human PRMT5 | Protein Arginine Methyltransferase (Type II) | Arginine | Data not available | |
| Human PRMT6 | Protein Arginine Methyltransferase (Type I) | Arginine | Data not available | |
| Lysine Methyltransferases | Protein Lysine Methyltransferase | Lysine | Minimal to no inhibition | [1] |
Experimental Protocols
The following is a representative protocol for an in vitro methyltransferase inhibition assay to determine the IC50 values of an inhibitor like this compound. This protocol is based on the principles of radiometric methyltransferase assays.
Objective: To determine the concentration at which this compound inhibits 50% of the activity of a specific methyltransferase.
Materials:
-
Purified recombinant methyltransferase (e.g., PRMT1, G9a)
-
Methyltransferase-specific substrate (e.g., histone H3 peptide for G9a, histone H4 peptide for PRMT1)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound (or other inhibitor) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the specific methyltransferase, and its corresponding substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor (vehicle control).
-
Initiation of Reaction: Start the methylation reaction by adding ³H-SAM. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme's activity.
-
Stopping the Reaction: Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter paper. The negatively charged paper will bind the positively charged histone peptide substrate.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Quantification: Place the washed filter paper discs into scintillation vials, add the scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis: this compound and the Wnt/β-catenin Pathway
This compound, through its inhibition of PRMT1, can modulate key signaling pathways involved in cellular processes. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation, differentiation, and tumorigenesis. PRMT1 has been shown to methylate Axin, a key component of the β-catenin destruction complex. This methylation stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes. By inhibiting PRMT1, this compound can disrupt this process.
Caption: this compound inhibits PRMT1, affecting the Wnt/β-catenin signaling pathway.
The diagram above illustrates the mechanism by which this compound can influence the Wnt/β-catenin signaling pathway. By inhibiting PRMT1, this compound prevents the methylation and stabilization of Axin. An unstable Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin co-activates TCF/LEF transcription factors, leading to the expression of Wnt target genes that promote cell proliferation.
Experimental Workflow for Assessing this compound's Effect on Signaling
The following workflow outlines a typical experiment to investigate the impact of this compound on a specific signaling pathway in a cellular context.
Caption: Workflow for analyzing the cellular effects of this compound.
This workflow starts with cell seeding, followed by treatment with this compound. After incubation, cells are harvested for various downstream analyses. Western blotting can be used to assess changes in the protein levels and phosphorylation status of key signaling molecules. RT-qPCR can measure changes in the expression of target genes. Phenotypic assays can determine the functional consequences of this compound treatment, such as effects on cell viability, proliferation, and migration.
Conclusion
This compound is a valuable tool for studying the roles of protein arginine methyltransferases in various biological processes. Its mode of action as a peptide-substrate competitor and its selectivity for PRMTs over KMTs make it a useful probe. However, researchers should be aware of its pan-PRMT inhibitory nature and the limited availability of comprehensive, quantitative cross-reactivity data against a wide panel of methyltransferases. The experimental protocols and workflows described in this guide provide a framework for further investigation into the specific effects of this compound in various research contexts.
References
Unraveling the Consequences of PRMT1 Inhibition: A Comparative Guide to Genetic Knockout versus Pharmacological Blockade with AMI-1
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting protein arginine methyltransferase 1 (PRMT1), a critical understanding of the phenotypic differences between genetic knockout and pharmacological inhibition is paramount. This guide provides a comprehensive comparison of the cellular and organismal consequences of PRMT1 knockout versus treatment with the pan-PRMT inhibitor, AMI-1, supported by experimental data and detailed protocols.
PRMT1, the predominant type I protein arginine methyltransferase, plays a crucial role in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction, primarily through the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.
This guide dissects the distinct and overlapping phenotypes resulting from two primary methods of inhibiting PRMT1 function: genetic ablation (knockout) and pharmacological blockade using this compound. While PRMT1 knockout offers a definitive view of the protein's essential roles, this compound, a cell-permeable small molecule inhibitor, provides a more therapeutically relevant model, albeit with considerations of its broader specificity.
Phenotypic Comparison: PRMT1 Knockout vs. This compound Treatment
The following tables summarize the key phenotypic differences observed in various experimental models upon PRMT1 knockout and this compound treatment, categorized by fundamental cellular processes.
Table 1: Effects on Cell Proliferation and Viability
| Phenotype | PRMT1 Knockout | This compound Treatment | Supporting Evidence (Citation) |
| Cell Proliferation | Reduced proliferation in mouse embryonic fibroblasts (MEFs), human bronchial epithelial cells, and hematopoietic stem cells.[1][2] | Dose-dependent inhibition of proliferation in various cancer cell lines (e.g., rhabdomyosarcoma, lung cancer).[3] | |
| Cell Viability | Embryonic lethality in mice.[1] Increased apoptosis in human bronchial epithelial cells.[2] | Reduced cell viability and induction of apoptosis in cancer cell lines.[4] | |
| Colony Formation | Reduced colony formation ability in human bronchial epithelial cells.[2] | Decreased ability to form cell colonies in rhabdomyosarcoma cells.[3] |
Table 2: Impact on Cell Cycle and DNA Damage Response
| Phenotype | PRMT1 Knockout | This compound Treatment | Supporting Evidence (Citation) |
| Cell Cycle Progression | Defective G1/S and G2/M checkpoints in response to DNA damage in MEFs.[1] | Induces G1 cell cycle arrest in lung cancer cells.[3][5] | |
| DNA Damage | Spontaneous DNA damage accumulation in MEFs.[1] | Sensitizes cancer cells to DNA damaging agents like cisplatin.[5] | |
| Apoptosis | Increased apoptosis in human bronchial epithelial cells, with upregulation of Bax and downregulation of Bcl-2.[2] | Induction of apoptosis in various cancer cell lines, often associated with caspase-3 cleavage.[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying these phenotypic differences, the following diagrams illustrate a key signaling pathway influenced by PRMT1 and a typical experimental workflow for comparing knockout and inhibitor effects.
Caption: PRMT1-mediated signaling pathways and points of intervention.
Caption: Workflow for comparing PRMT1 knockout and this compound effects.
Key Distinctions and Considerations
Specificity: The most significant difference lies in specificity. PRMT1 knockout results in the complete and specific loss of PRMT1 function. In contrast, this compound is a pan-inhibitor of protein arginine N-methyltransferases, affecting not only PRMT1 but also other PRMTs, including type II enzymes like PRMT5, albeit with varying potencies.[4] This lack of specificity means that phenotypes observed with this compound treatment may not be solely attributable to the inhibition of PRMT1.
Compensatory Mechanisms: Genetic knockout of PRMT1 can lead to compensatory upregulation or "scavenging" of substrates by other PRMTs. Studies have shown that in PRMT1 knockout cells, there is an increase in global monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels, suggesting that other PRMTs methylate sites that would normally be targeted by PRMT1.[6][7] This adaptive response is less likely to occur with acute pharmacological inhibition by this compound.
Temporal Effects: PRMT1 knockout represents a chronic loss of function, allowing for long-term cellular adaptations. This compound treatment, on the other hand, provides an acute inhibition of PRMT activity, reflecting a more immediate cellular response to the loss of arginine methylation.
Experimental Protocols
Cell Culture and Treatment for Phenotypic Analysis
-
Cell Lines: Human bronchial epithelial cells (16HBE), lung cancer cell lines (e.g., A549), or rhabdomyosarcoma cell lines (e.g., Rh30, RD) are commonly used.
-
PRMT1 Knockout: Generate stable PRMT1 knockout cell lines using CRISPR/Cas9 technology with guide RNAs targeting a critical exon of the PRMT1 gene. Verify knockout by Western blotting and Sanger sequencing.
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Treat cells with varying concentrations of this compound (typically in the range of 10-200 µM) for desired time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be run in parallel.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound or use PRMT1 knockout and wild-type cells.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest cells after treatment or from knockout/wild-type cultures.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Methylation Marks
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against specific methylation marks (e.g., anti-asymmetric dimethylarginine), PRMT1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
Conclusion
Both PRMT1 knockout and this compound treatment profoundly impact cell proliferation, cell cycle progression, and the DNA damage response, ultimately leading to reduced cell viability and increased apoptosis. However, the interpretation of these phenotypes must be carefully considered in the context of the experimental approach. PRMT1 knockout provides a "clean" genetic model to study the essential functions of the protein, but may trigger compensatory mechanisms. This compound offers a more therapeutically relevant model of acute enzymatic inhibition, but its off-target effects on other PRMTs necessitate cautious interpretation of the results. For a comprehensive understanding of PRMT1's role and the potential of its therapeutic targeting, a combinatorial approach utilizing both genetic and pharmacological tools is highly recommended. This dual strategy will be instrumental in validating PRMT1 as a drug target and in the development of more specific and potent next-generation PRMT1 inhibitors.
References
- 1. A Mouse PRMT1 Null Allele Defines an Essential Role for Arginine Methylation in Genome Maintenance and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. Loss of the major Type I arginine methyltransferase PRMT1 causes substrate scavenging by other PRMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of AMI-1 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. AMI-1, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising candidate for synergistic combinations with various cancer therapeutics. This guide provides an objective comparison of this compound's performance in combination with other anti-cancer agents, supported by experimental data, detailed methodologies, and visualization of the underlying molecular pathways.
I. Comparative Efficacy of this compound Combination Therapies
The synergistic potential of this compound and other PRMT5 inhibitors has been evaluated across a range of cancer types and in combination with several classes of therapeutic agents. The following tables summarize the quantitative data from key studies, highlighting the enhanced anti-cancer effects achieved through these combinations.
Table 1: Synergy of this compound with Cisplatin in Lung Cancer
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 (Cisplatin) | Apoptosis (% of Cells) | Reference |
| A549 | Cisplatin | 23.4 | - | 15% | [1] |
| This compound (10 µM) | >10 | - | 5% | [1] | |
| This compound (10 µM) + Cisplatin | Significantly Lower | >2 | 45% | [1] | |
| DMS 53 | Cisplatin | - | - | 20% | [1] |
| This compound (10 µM) | - | - | 8% | [1] | |
| This compound (10 µM) + Cisplatin | - | - | 55% | [1] |
Note: Fold change is an approximation based on graphical data. Apoptosis data is for 72h treatment.
Table 2: Synergy of PRMT5 Inhibitors with PARP Inhibitors in Breast and Ovarian Cancer
| Cell Line | PRMT5 Inhibitor | PARP Inhibitor | Synergy Score (Bliss) | Key Finding | Reference |
| MDA-MB-231 | PRT543 | Olaparib | >10 | Synergistic anti-proliferative effects | [2] |
| OVCAR8 | GSK3368715 | Olaparib | High | Enhanced DNA damage | [2] |
| UWB1.289 | PRT543 | Olaparib | >15 | Synergistic in HR-proficient cells | [2] |
Note: As specific quantitative synergy data for this compound with PARP inhibitors is limited, data from other potent PRMT5 inhibitors (PRT543, GSK3368715) are presented as representative examples of the class.
Table 3: Synergy of PRMT5 Inhibitors with EGFR Inhibitors in Triple-Negative Breast Cancer (TNBC)
| Cell Line | PRMT5 Inhibitor | EGFR Inhibitor | Synergy Score (ZIP) | Key Finding | Reference |
| MDA-MB-468 | EPZ015938 | Erlotinib | >20 | High synergy in EGFR-expressing cells | [3] |
| BT20 | EPZ015938 | Erlotinib | >15 | Synergy in resistant cells | [3] |
| MDA-MB-231 | EPZ015938 | Neratinib | ~10 | Synergistic with pan-HER inhibitor | [3] |
Note: As specific quantitative synergy data for this compound with EGFR inhibitors is limited, data from another potent PRMT5 inhibitor (EPZ015938) is presented as a representative example.
II. Mechanistic Insights into Synergistic Interactions
The synergistic effects of this compound and other PRMT5 inhibitors in combination therapies are rooted in their ability to modulate key cellular pathways, particularly the DNA Damage Response (DDR) and growth factor signaling pathways.
A. Synergy with PARP Inhibitors and DNA Damaging Agents (e.g., Cisplatin)
This compound, by inhibiting PRMT5, downregulates the expression of critical genes involved in the Homologous Recombination (HR) DNA repair pathway, such as BRCA1 and RAD51[4][5]. This induced "BRCAness" renders cancer cells highly dependent on other DNA repair mechanisms, such as those mediated by PARP. Consequently, the combination of a PRMT5 inhibitor and a PARP inhibitor leads to synthetic lethality, where the simultaneous inhibition of both pathways results in catastrophic DNA damage and cell death[2][4]. A similar mechanism underlies the synergy with DNA-damaging agents like cisplatin, where the compromised DNA repair capacity sensitizes the cells to the genotoxic effects of the chemotherapy.
B. Synergy with EGFR Inhibitors
PRMT5 has been shown to regulate the EGFR signaling pathway at multiple levels. It can directly methylate and activate EGFR, and also influence the expression of downstream effectors like AKT[6][7]. By inhibiting PRMT5, this compound can dampen the activation of the pro-survival PI3K/AKT pathway, which is often hyperactivated in cancers with EGFR mutations or overexpression. This reduction in survival signaling sensitizes the cancer cells to the direct inhibitory effects of EGFR inhibitors, leading to a synergistic anti-proliferative and pro-apoptotic response.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of cisplatin and bromelain exerts synergistic cytotoxic effects against breast cancer cell line MDA-MB-231 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Comparative Review of its Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a pioneering, cell-permeable, and reversible pan-inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the peptide-substrate binding site of PRMTs, thereby inhibiting their methyltransferase activity. While it has been instrumental in elucidating the roles of protein arginine methylation in various cellular processes, its broad specificity across different PRMT family members presents both opportunities and challenges for its therapeutic application. This guide provides a comprehensive comparison of this compound's effectiveness in different preclinical models, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines. Data on its use in cardiovascular and neurological models are currently limited in the published literature.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | 129.9 | [1] |
| RD | Rhabdomyosarcoma | 123.9 | [1] |
| Human PRMT1 | (Enzymatic Assay) | 8.8 | [2] |
| Yeast-Hmt1p | (Enzymatic Assay) | 3.0 | [2] |
Table 2: Comparison of this compound with Other PRMT Inhibitors (Enzymatic IC50)
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | pan-PRMT | 8.8 (for PRMT1) | [2] |
| Furamidine (DB75) | PRMT1 | ~25 | [3] |
| Stilbamidine | PRMT1 | ~50 | [3] |
| Decamidine | PRMT1 | 13 | [3] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of PRMTs, has been shown to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
PI3K/Akt Signaling Pathway
In rhabdomyosarcoma cells, this compound has been observed to attenuate the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.[4] Inhibition of this pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.
TGF-β/SMAD Signaling Pathway
PRMT1 is a known mediator of the TGF-β/SMAD signaling pathway, which plays a crucial role in fibrosis and epithelial-mesenchymal transition (EMT).[5][6] By inhibiting PRMT1, this compound has the potential to interfere with these processes, which are implicated in cancer metastasis and cardiovascular diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the effectiveness of PRMT inhibitors like this compound.
In Vitro PRMT1 Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PRMT1.
Workflow Diagram:
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Cardiac Fibroblast Activation Post-Myocardial Infarction: Current Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Cardiac Fibroblast Activation during Myocardial Infarction Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cusabio.com [cusabio.com]
Safety Operating Guide
Proper Disposal Procedures for AMI-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of AMI-1, a cell-permeable inhibitor of Protein Arginine N-Methyltransferases (PRMTs). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended to be a preferred resource for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Quantitative Data Summary
This compound is a potent inhibitor of PRMTs, with specific activity against various family members. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Synonyms | Arginine N-Methyltransferase Inhibitor-1 | [1] |
| Molecular Formula | C₂₁H₁₂N₂O₉S₂ • 4Na | [1] |
| Formula Weight | 592.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility (in Water) | 10 mg/mL | [1] |
| IC₅₀ for human PRMT1 | 8.8 µM | [2][3][4] |
| IC₅₀ for yeast Hmt1p | 3.0 µM | [2][3][4] |
| Storage Temperature | -20°C |
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be handled with care to prevent harm to personnel and the environment. The following step-by-step procedures should be followed:
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be kept in its original, labeled container. If the original container is not available, use a clearly labeled, sealed container indicating "Hazardous Waste" and the chemical name. All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound, typically dissolved in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and specify the chemical contents, including the solvent. Never dispose of this compound solutions down the drain.
3. Inactivation (if applicable and permissible by local regulations): For some chemical waste, chemical inactivation may be an option. However, specific protocols for the inactivation of this compound are not readily available. It is recommended to consult with your institution's Environmental Health and Safety (EHS) office before attempting any inactivation procedures.
4. Final Disposal:
-
All waste containing this compound is considered hazardous waste.
-
Contact your institution's EHS office to arrange for the collection and disposal by a licensed hazardous waste contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Investigating the Effect of this compound on the PI3K/Akt Signaling Pathway
This protocol outlines a typical experiment to determine the effect of this compound on the PI3K/Akt signaling pathway in a cancer cell line (e.g., H460 or H2126) using Western blot analysis.
1. Cell Culture and Treatment:
-
Culture H460 or H2126 cells in the appropriate medium supplemented with fetal bovine serum and penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay, such as the BCA assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the effect of this compound on Akt phosphorylation.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PRMTs.
Caption: Experimental workflow for analyzing the effect of this compound on the PI3K/Akt pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
